Product packaging for 1,2,5,6-Tetrahydroxyanthraquinone(Cat. No.:CAS No. 632-77-9)

1,2,5,6-Tetrahydroxyanthraquinone

Cat. No.: B1197226
CAS No.: 632-77-9
M. Wt: 272.21 g/mol
InChI Key: UIAOMKQPMHYQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,5,6-Tetrahydroxyanthraquinone (CAS 632-77-9) is a high-purity, synthetic tetrahydroxylated anthraquinone derivative of significant interest in biochemical and analytical research. With the molecular formula C 14 H 8 O 6 and a molecular weight of 272.21 g/mol, this compound belongs to the class of organic compounds known as hydroxyanthraquinones, characterized by an anthracene bearing quinone and hydroxyl groups . This compound serves as a valuable tool for scientists studying enzyme inhibition. Tetrahydroxyanthraquinone isomers are recognized as potent and selective inhibitors of specific protein kinases, such as Casein Kinase II (CK2), which is a constitutively active serine/threonine-protein kinase complex that regulates numerous cellular processes including cell cycle progression, apoptosis, and transcription . Its mechanism of action involves interaction with the catalytic subunit of these enzymes, making it a useful pharmacodynamic probe for fundamental cell signaling research . Emerging research highlights its role as a potential biomarker for processing history in food science and archaeological chemistry. Recent studies show that tetrahydroxyanthraquinones, including its isomers, can form from the condensation of anthocyanin degradation products (e.g., phloroglucinaldehyde) under thermal and neutral/alkaline conditions . The detection of such compounds can therefore indicate the involvement of specific processing steps—such as the use of elevated temperatures or a reduction in acidity—in anthocyanin-rich materials like wine, fruits, and historical organic residues . Analytical methods such as LC/HRMS 2 are effectively employed for its detection and quantification in complex matrices . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O6 B1197226 1,2,5,6-Tetrahydroxyanthraquinone CAS No. 632-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5,6-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-7-3-1-5-9(13(7)19)12(18)6-2-4-8(16)14(20)10(6)11(5)17/h1-4,15-16,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAOMKQPMHYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212555
Record name 1,2,5,6-Tetrahydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-77-9
Record name 1,2,5,6-Tetrahydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6-Tetrahydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133370
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,5,6-Tetrahydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-tetrahydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,5,6-TETRAHYDROXYANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XA6T3L444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,5,6-Tetrahydroxyanthraquinone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxylated anthraquinone derivative belonging to a large family of aromatic compounds found widely in nature.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its role as a potential enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a member of the extensive anthraquinone family, which are aromatic organic compounds based on the 9,10-anthraquinone core.[1] Anthraquinones are prevalent as secondary metabolites in various natural sources, including plants, fungi, and bacteria, and have a long history of use in therapeutic applications.[1] The defining feature of this compound is the presence of four hydroxyl (-OH) groups at specific positions on the anthraquinone backbone, which significantly influence its chemical and physical properties.[1]

Systematic Name: 1,2,5,6-tetrahydroxyanthracene-9,10-dione[2] Common Name: this compound CAS Registry Number: 632-77-9[2] Molecular Formula: C₁₄H₈O₆[2] Molecular Weight: 272.21 g/mol [2]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueSource
Physical State SolidN/A
Melting Point 340 °C[1]
Boiling Point (Predicted) 481.5 °C at 760 mmHg[1]
Solubility Information not readily availableN/A
pKa (Predicted) Information not readily availableN/A

Spectroscopic Data (Predicted and General)

Detailed experimental spectroscopic data for this compound is not widely available in the literature. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a general description of expected IR and UV-Vis spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.[1]

Predicted ¹H NMR Spectral Data: [1]

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-3, H-77.20 - 7.40d
H-4, H-87.60 - 7.80d
1-OH, 6-OH12.0 - 13.0s (broad)
2-OH, 5-OH9.0 - 10.0s (broad)

Predicted ¹³C NMR Spectral Data: [1]

CarbonsPredicted Chemical Shift (ppm)
C-3, C-7115.0 - 120.0
C-4, C-8120.0 - 125.0
C-1, C-6150.0 - 155.0
C-2, C-5145.0 - 150.0
C-4a, C-9a110.0 - 115.0
C-8a, C-10a130.0 - 135.0
C-9, C-10180.0 - 190.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1]

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3600 - 3200Broad, indicating hydrogen bonding
C=O Stretch1640 - 1620Strong, shifted to lower frequency due to intramolecular hydrogen bonding
C=C Stretch (Aromatic)1600 - 1450Multiple bands
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of polyhydroxyanthraquinones is characterized by absorption bands in both the UV and visible regions, arising from π→π* and n→π* electronic transitions within the aromatic and quinone systems. The exact absorption maxima (λmax) are dependent on the solvent and the substitution pattern on the anthraquinone core. For related tetrahydroxyanthraquinone isomers, absorption maxima have been reported in the range of 450-550 nm.

Synthesis and Purification

The laboratory synthesis of this compound is considered challenging due to the specific positioning of the four hydroxyl groups.[1] A direct, high-yield synthesis is not widely documented in the scientific literature. However, plausible synthetic strategies can be extrapolated from established methods for preparing other polyhydroxyanthraquinones.

Hypothetical Synthetic Approaches
  • Condensation Reactions: One possible route involves the self-condensation of a suitably substituted benzoic acid derivative, such as 3,4-dihydroxybenzoic acid, under harsh acidic conditions, similar to the synthesis of other polyhydroxyanthraquinones.[1]

  • Multi-step Synthesis from Anthraquinone Precursors: A more controlled, albeit longer, approach could start from a readily available anthraquinone derivative like alizarin (1,2-dihydroxyanthraquinone). This would necessitate a series of protection, regioselective hydroxylation, and deprotection steps to introduce the hydroxyl groups at the desired 5 and 6 positions.[1]

Purification

Due to the lack of a specific, detailed synthesis protocol, a standardized purification method for this compound is not established. General methods for the purification of related anthraquinone compounds often involve:

  • Recrystallization: Using solvents such as acetic acid or nitrobenzene.

  • Sublimation: Performed under vacuum.

  • Chromatography: Techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) could be employed for purification.

Biological Activity and Signaling Pathways

A primary area of research interest for this compound and its isomers is their potential as enzyme inhibitors.

Inhibition of Protein Kinase CK2

This compound has been identified as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[3][4] Dysregulation of CK2 activity has been implicated in several diseases, including cancer, making it an attractive target for drug development.[4]

Protein Kinase CK2 Signaling Pathway

CK2 is a key regulator of multiple signaling pathways that are critical for cell proliferation and the suppression of apoptosis (programmed cell death). Inhibition of CK2 can disrupt these pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells.

CK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes CK2 Protein Kinase CK2 CK2->Akt Phosphorylates & Activates PTEN PTEN CK2->PTEN Inhibits PTEN->PIP3 Dephosphorylates Inhibitor 1,2,5,6-Tetrahydroxy- anthraquinone Inhibitor->CK2 Inhibits

Figure 2: Simplified Protein Kinase CK2 Signaling Pathway.

As depicted in Figure 2, CK2 can promote cell survival and proliferation through the PI3K/Akt pathway by directly phosphorylating and activating Akt, and by inhibiting the tumor suppressor PTEN. By inhibiting CK2, this compound could potentially block these pro-survival signals, thereby inducing apoptosis in cancer cells.

Experimental Protocols

General Protocol for Protein Kinase CK2 Inhibition Assay

The following is a general experimental protocol for assessing the inhibitory activity of compounds against Protein Kinase CK2, adapted from commercially available assay kits.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a non-radioactive ATP/ADP detection system

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate

  • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the CK2-specific peptide substrate, and the desired concentration of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.

  • Initiate the kinase reaction by adding recombinant CK2 enzyme and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).

  • Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, followed by washing to remove unbound [γ-³²P]ATP.

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done by measuring the radioactivity on the phosphocellulose paper using a scintillation counter. For non-radioactive assays, this may involve measuring the amount of ADP produced using a coupled enzyme reaction that generates a fluorescent or luminescent signal.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture: - Assay Buffer - Peptide Substrate - Inhibitor/DMSO initiate Initiate Reaction: Add CK2 Enzyme & ATP reagents->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop separate Separate Phosphorylated Substrate stop->separate quantify Quantify Phosphorylation separate->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

Figure 3: General workflow for a Protein Kinase CK2 inhibition assay.

Conclusion

This compound is a fascinating molecule with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. While its synthesis remains a challenge and its biological activity is not as extensively characterized as some of its isomers, its structural similarity to known potent inhibitors of Protein Kinase CK2 makes it a compound of significant interest for further research. This technical guide has summarized the current knowledge on its chemical structure, properties, and biological context, providing a foundation for future investigations into its therapeutic potential. Further studies are warranted to elucidate its precise biological mechanisms of action and to develop efficient synthetic routes for its production.

References

Unveiling the Potential of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5,6-Tetrahydroxyanthraquinone, a member of the anthraquinone family of organic compounds. Anthraquinones are a well-established class of molecules known for their diverse biological activities, including anticancer and enzyme inhibitory effects. This document consolidates the available physicochemical data, explores potential biological activities, and presents exemplary experimental protocols and hypothetical signaling pathways relevant to the study of this compound and its isomers. Due to the limited specific data on this compound, information from closely related and well-studied isomers is included to provide a foundational understanding for future research.

Core Compound Identification

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its identification and handling in a research setting.

PropertyValueCitation
CAS Number 632-77-9[1]
Molecular Formula C₁₄H₈O₆[1]
Molecular Weight 272.21 g/mol [1]
IUPAC Name 1,2,5,6-tetrahydroxyanthracene-9,10-dione[1]

Biological Activity and Therapeutic Potential

Anthraquinones are recognized for their significant biological activities. While specific research on this compound is limited, the broader class of tetrahydroxyanthraquinones has demonstrated notable potential in anticancer and enzyme inhibition studies.[2][3]

Anticancer Activity

Anthraquinone derivatives are known to exhibit anticancer activity through various mechanisms, including DNA intercalation, induction of apoptosis, and cell cycle arrest.[2][4] Studies on related anthraquinones have shown potent cytotoxic effects against various cancer cell lines.[3][5] The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.[3]

Enzyme Inhibition

A primary area of investigation for tetrahydroxyanthraquinones is their ability to inhibit key cellular enzymes.[6] A prominent example is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II) by the isomer quinalizarin (1,2,5,8-tetrahydroxyanthraquinone).[7][8] CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis.[9][10] Inhibition of CK2 is therefore a promising strategy in cancer therapy.

Experimental Protocols

Detailed experimental protocols are crucial for the systematic investigation of a compound's biological effects. The following sections provide representative methodologies for assessing the anticancer and enzyme inhibitory activities of anthraquinone compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with varying concentrations of this compound incubate1->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Enzyme Inhibition Assay: Protein Kinase CK2

Given the known activity of related isomers, investigating the inhibitory effect of this compound on Protein Kinase CK2 is a logical step. A common method involves a radiometric assay using a specific peptide substrate.[11]

Experimental Protocol for CK2 Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., quinalizarin) to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of CK2 inhibition for each concentration of the compound and determine the IC50 value.

Signaling Pathways

The anticancer effects of anthraquinones can be attributed to their interference with key signaling pathways that regulate cell survival and proliferation.

Hypothetical Signaling Pathway of Anthraquinone-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound may induce apoptosis in cancer cells by inhibiting pro-survival pathways and activating pro-apoptotic pathways. The following diagram illustrates a potential mechanism involving the inhibition of Protein Kinase CK2.

Apoptosis_Pathway compound 1,2,5,6-Tetrahydroxy- anthraquinone ck2 Protein Kinase CK2 compound->ck2 Inhibits pro_survival Pro-survival Signaling (e.g., NF-κB, Akt) ck2->pro_survival Activates apoptosis Apoptosis pro_survival->apoptosis Inhibits inhibition Inhibition activation Activation

Caption: Hypothetical pathway of apoptosis induction via Protein Kinase CK2 inhibition.

Conclusion and Future Directions

This compound presents an intriguing subject for further investigation within the field of drug discovery. While its specific biological activities are not yet extensively documented, the well-established anticancer and enzyme-inhibiting properties of the broader anthraquinone class provide a strong rationale for its study. Future research should focus on the targeted synthesis and purification of this isomer, followed by comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

A Technical Guide to the Natural Sources and Isolation of Tetrahydroxyanthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any documented natural sources or specific isolation protocols for 1,2,5,6-tetrahydroxyanthraquinone. This guide will, therefore, provide a comprehensive overview of the biosynthesis of anthraquinones in natural sources and present a detailed, illustrative protocol for the isolation of a closely related and well-studied anthraquinone, emodin, from fungal cultures. This example serves as a methodological template that can be adapted for the discovery and isolation of other anthraquinones.

Biosynthesis of Anthraquinones in Fungi

Anthraquinones in fungi are primarily synthesized via the polyketide pathway.[1][2] This process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to generate the core anthraquinone scaffold.[1][2] Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of anthraquinone derivatives found in nature.[3][4][5]

The biosynthesis of emodin (1,3,8-trihydroxy-6-methylanthraquinone), a common fungal anthraquinone, serves as a well-characterized example of this pathway.[1][6]

Fungal Anthraquinone Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA pks Non-reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks polyketo_chain Poly-β-keto chain pks->polyketo_chain cyclization Cyclization & Aromatization polyketo_chain->cyclization endocrocin_anthrone Endocrocin Anthrone cyclization->endocrocin_anthrone oxidation Oxidation endocrocin_anthrone->oxidation endocrocin Endocrocin oxidation->endocrocin decarboxylation Decarboxylation endocrocin->decarboxylation emodin Emodin decarboxylation->emodin tailoring Further Tailoring (e.g., Glycosylation) emodin->tailoring derivatives Anthraquinone Derivatives tailoring->derivatives

Fungal Anthraquinone Biosynthesis Pathway.

Illustrative Isolation Protocol: Emodin from Fungal Cultures

Emodin has been isolated from various fungal species, including those of the genera Aspergillus, Penicillium, and Cortinarius.[1][6][7] The following protocol is a generalized methodology for the isolation and purification of emodin from a fungal culture.

Experimental Workflow

Isolation_of_Emodin_from_Fungi start Fungal Culture (e.g., Aspergillus sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection and TLC Analysis chromatography->fraction_collection emodin_fractions Emodin-containing Fractions fraction_collection->emodin_fractions purification Further Purification (e.g., Preparative HPLC) emodin_fractions->purification pure_emodin Pure Emodin purification->pure_emodin characterization Structural Elucidation (NMR, MS) pure_emodin->characterization

Workflow for Emodin Isolation.
Detailed Methodology

2.2.1. Fungal Cultivation and Extraction

  • Inoculation and Fermentation: An endophytic fungus, such as Polyporales sp. associated with Rheum emodi, is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.[8] Alternatively, submerged fermentation of marine-derived fungi like Aspergillus favipes can be optimized for emodin production.[9]

  • Extraction: The fungal biomass and culture broth are separated. The mycelia and the broth are typically extracted with a solvent such as ethyl acetate or methanol to isolate the anthraquinones.[8]

2.2.2. Purification

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., n-hexane and methanol) to remove nonpolar impurities.

  • Column Chromatography: The extract is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of chloroform and methanol, is used to separate the components.[8]

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing emodin.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the emodin-containing fractions are further purified using preparative HPLC.[10]

2.2.3. Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR are used to determine the chemical structure.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[8]

Quantitative Data

The yield of anthraquinones from natural sources can vary significantly depending on the species, culture conditions, and extraction methods.

Fungal SourceCompoundYieldReference
Dermocybe sanguineaEmodin and Dermocybin56 g (from 10.5 kg fresh fungi)[11]
Aspergillus favipes HN4-13Emodin185.56 ± 4.39 mg/L (optimized)[9]
Trametes sp. (biomass)Total Anthraquinones14.5 µg/mL[12]

Signaling Pathways and Biological Activities

While there is no specific signaling pathway documented for this compound, related anthraquinones like emodin are known to exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects.[1][8] Emodin, for example, has been shown to induce apoptosis in human lung cancer cells by affecting the mitochondrial membrane potential.[8][13]

Emodin_Apoptosis_Induction emodin Emodin cell_cycle Cell Cycle Arrest (G1 and G2/M phase) emodin->cell_cycle mitochondria Loss of Mitochondrial Membrane Potential emodin->mitochondria apoptosis Apoptosis in Lung Cancer Cells cell_cycle->apoptosis mitochondria->apoptosis

References

Biosynthesis of 1,2,5,6-Tetrahydroxyanthraquinone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic compounds found in various plants, fungi, and lichens, with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of hydroxyl groups on the anthraquinone core is crucial for their bioactivity.[1] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of a specific polyhydroxyanthraquinone, 1,2,5,6-tetrahydroxyanthraquinone, in plants. While the complete pathway for this particular compound has not been fully elucidated, this document synthesizes current knowledge on anthraquinone biosynthesis to propose a putative pathway and outlines experimental strategies for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to proceed via the shikimate pathway , which is known to produce anthraquinones with hydroxyl groups on the A-ring.[2][3] The pathway can be divided into two main stages: the formation of the key intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA), and the subsequent prenylation, cyclization, and hydroxylation steps to form the final product.

Stage 1: Formation of 1,4-dihydroxy-2-naphthoic acid (DHNA)

The initial steps of the pathway leading to DHNA are well-established and are part of the general shikimate pathway for secondary metabolite biosynthesis in plants.[4][5]

  • Chorismate to Isochorismate: The pathway begins with chorismate, a key branch-point metabolite in the shikimate pathway.[4][5] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[6][7]

  • Isochorismate to o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by OSB synthase , utilizing α-ketoglutarate as a co-substrate.[3]

  • OSB to OSB-CoA: OSB is activated by conversion to its coenzyme A ester, OSB-CoA, a reaction catalyzed by OSB-CoA ligase .[6]

  • OSB-CoA to DHNA: Finally, DHNA is formed from OSB-CoA through a cyclization reaction.[6]

Stage 2: Formation of the Anthraquinone Scaffold and Hydroxylation

The later stages of the pathway, leading from DHNA to this compound, are less characterized. The proposed steps involve prenylation, cyclization, and a series of hydroxylation reactions likely catalyzed by cytochrome P450 monooxygenases (CYPs) or dioxygenases.[8][9][10]

  • Prenylation of DHNA: DHNA is prenylated by a prenyltransferase , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form a prenylated intermediate.[11]

  • Cyclization to form the Anthraquinone Core: The prenylated intermediate undergoes cyclization to form the tricyclic anthraquinone scaffold.

  • Hydroxylation Events: A series of hydroxylation reactions are proposed to occur on the anthraquinone core to yield the final this compound. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases or dioxygenases .[8][9][10] The exact sequence and the specific enzymes involved are yet to be determined. It is plausible that an initial anthraquinone intermediate, such as alizarin (1,2-dihydroxyanthraquinone), is further hydroxylated to produce the target molecule.

Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_anthraquinone Anthraquinone Formation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) OSB o-Succinylbenzoic Acid (OSB) Isochorismate->OSB OSB Synthase OSB_CoA OSB-CoA OSB->OSB_CoA OSB-CoA Ligase DHNA 1,4-Dihydroxy-2- naphthoic Acid (DHNA) OSB_CoA->DHNA Cyclase Prenyl_DHNA Prenylated DHNA DHNA->Prenyl_DHNA Prenyltransferase Anthraquinone_Core Anthraquinone Scaffold Prenyl_DHNA->Anthraquinone_Core Cyclase Intermediate_1 Dihydroxyanthraquinone (e.g., Alizarin) Anthraquinone_Core->Intermediate_1 Hydroxylase 1 (e.g., CYP450) Intermediate_2 Trihydroxyanthraquinone Intermediate_1->Intermediate_2 Hydroxylase 2 (e.g., CYP450) Final_Product 1,2,5,6-Tetrahydroxy- anthraquinone Intermediate_2->Final_Product Hydroxylase 3 & 4 (e.g., CYP450)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the biosynthesis of this compound in the scientific literature. To facilitate future research, the following table provides a template for summarizing key quantitative parameters that should be determined experimentally.

ParameterValueUnitsExperimental SystemReference
Enzyme Kinetics
Isochorismate Synthase (ICS)
Km (Chorismate)Data not availableµMe.g., Recombinant enzyme
VmaxData not availablenkat/mg proteine.g., Recombinant enzyme
Hypothetical Hydroxylase 1
Km (Substrate)Data not availableµMe.g., Recombinant enzyme
VmaxData not availablenkat/mg proteine.g., Recombinant enzyme
Metabolite Concentrations
ChorismateData not availableµg/g FWe.g., Plant tissue
This compoundData not availableµg/g FWe.g., Plant tissue
Gene Expression Levels
ICS (Relative expression)Data not availableFold changee.g., Plant tissue
Putative Hydroxylase GeneData not availableFold changee.g., Plant tissue

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A combination of transcriptomics and bioinformatics can be employed to identify candidate genes involved in the pathway, particularly the hydroxylases.

Gene_Identification_Workflow Plant_Material Plant Material (e.g., high vs. low producers) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Co_expression Co-expression Analysis with known pathway genes RNA_Seq->Co_expression Candidate_Genes Candidate Genes (e.g., CYP450s, Dioxygenases) Differential_Expression->Candidate_Genes Co_expression->Candidate_Genes Signaling_Pathway Elicitors Elicitors (e.g., Fungal cell wall) Receptors Cell Surface Receptors Elicitors->Receptors Hormones Plant Hormones (e.g., Jasmonic Acid) Signal_Transduction Signal Transduction Cascade (e.g., MAPK cascade) Hormones->Signal_Transduction Receptors->Signal_Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Biosynthetic_Genes Anthraquinone Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes Anthraquinone_Production This compound Accumulation Biosynthetic_Genes->Anthraquinone_Production

References

Spectroscopic Profile of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,5,6-tetrahydroxyanthraquinone, a member of the extensive anthraquinone family known for its diverse biological activities. Due to the specific positioning of its four hydroxyl groups, this compound presents a unique spectroscopic signature. This document summarizes the expected and theoretical spectroscopic characteristics based on available data for closely related compounds and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple. The structure contains four aromatic protons and four hydroxyl protons. The protons at positions 3 and 7 are chemically equivalent, as are the protons at positions 4 and 8. This equivalence would lead to two distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl groups. Intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 6 with the adjacent carbonyl groups would cause the signals for these hydroxyl protons to appear significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-77.0 - 7.5Doublet2H
H-4, H-87.5 - 8.0Doublet2H
1-OH, 6-OH12.0 - 13.0Singlet (broad)2H
2-OH, 5-OH9.0 - 10.0Singlet (broad)2H

Note: Predicted values are based on the analysis of similar polyhydroxyanthraquinone structures. Actual experimental values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the 14 carbon atoms in the molecule. Due to symmetry, only seven distinct carbon signals are anticipated.[1] The spectrum would be characterized by signals for the two equivalent carbonyl carbons (C-9 and C-10), the four carbons bearing hydroxyl groups (C-1, C-2, C-5, and C-6), the four aromatic carbons attached to hydrogens (C-3, C-4, C-7, and C-8), and the four carbons at the ring junctions. The carbonyl carbons are expected to resonate at the lowest field, a characteristic feature of anthraquinone systems.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-9, C-10180 - 190
C-1, C-2, C-5, C-6145 - 160
C-4a, C-9a, C-8a, C-10a110 - 125
C-3, C-7115 - 125
C-4, C-8125 - 135

Note: Predicted values are based on general ranges for anthraquinone derivatives.[1] Specific assignments would require 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretching3200 - 3600Broad, StrongIndicates the presence of hydroxyl groups. Intramolecular hydrogen bonding may cause broadening and a shift to lower wavenumbers.[1]
C=O Stretching1600 - 1700StrongCharacteristic of the quinone carbonyl groups. Intramolecular hydrogen bonding is expected to shift this band to a lower frequency (around 1620-1640 cm⁻¹).[1]
C=C Stretching1550 - 1650MediumAromatic ring stretching vibrations.
C-O Stretching1200 - 1300StrongPhenolic C-O stretching.
C-H Bending700 - 900Medium-WeakAromatic out-of-plane bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of anthraquinones typically shows multiple absorption bands due to π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the anthraquinone core and the solvent used. For this compound, the presence of four hydroxyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent anthraquinone.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

TransitionExpected λmax (nm)Solvent
π → π250 - 300Ethanol
π → π320 - 380Ethanol
n → π*450 - 550Ethanol

Note: These are estimated ranges. The actual λmax and molar absorptivity values would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition :

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., absolute ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition :

    • Fill a cuvette with the pure solvent to serve as a blank and record the baseline.

    • Fill a second cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution IR IR Spectroscopy (FTIR-ATR/KBr) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Vis->UV_Vis_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Physicochemical Properties of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2,5,6-Tetrahydroxyanthraquinone, a member of the extensive anthraquinone family of aromatic organic compounds. Anthraquinones are widely distributed in nature and have been utilized for centuries in various therapeutic applications. The defining feature of this compound is the presence of four hydroxyl (-OH) groups attached to the anthraquinone backbone, which significantly influence its chemical and physical properties, including its solubility in different solvents.

Solubility Profile of this compound and Its Isomers

For comparative purposes, the table below summarizes the available solubility data for isomeric tetrahydroxyanthraquinones. This information can provide valuable insights into the expected solubility behavior of this compound.

Compound NameIsomerSolventSolubilityTemperature (°C)
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) IsomerEthanolSolubleNot Specified
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) IsomerWater2.586 mg/L25
1,3,5,7-Tetrahydroxyanthraquinone Isomer1.0 M Potassium Hydroxide (aq)1.88 MNot Specified

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This method is adapted from established procedures for active pharmaceutical ingredients and organic compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO, and aqueous buffers of different pH) at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC.

  • Calculation:

    • Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or molarity (mol/L).

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, its isomer, 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin), is a known inhibitor of protein kinase CK2.[1] Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. The inhibitory action of a tetrahydroxyanthraquinone on CK2 suggests a potential mechanism of action for this class of compounds.

Below is a conceptual diagram illustrating the potential inhibition of the Protein Kinase CK2 signaling pathway by a tetrahydroxyanthraquinone.

G Conceptual Signaling Pathway: Inhibition of Protein Kinase CK2 THA This compound (Hypothesized) CK2 Protein Kinase CK2 THA->CK2 Inhibition Phosphorylation Phosphorylation CK2->Phosphorylation Substrate Substrate Proteins (e.g., Akt, PTEN) Substrate->Phosphorylation Downstream Downstream Effects Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Potential inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for investigating the biological activity of this compound, focusing on its potential as a kinase inhibitor.

G Experimental Workflow for Kinase Inhibition Assay start Start compound_prep Prepare this compound Stock Solution (e.g., in DMSO) start->compound_prep kinase_assay In Vitro Kinase Assay (e.g., with Protein Kinase CK2) compound_prep->kinase_assay ic50 Determine IC50 Value kinase_assay->ic50 cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) ic50->cell_based western_blot Western Blot Analysis (Phosphorylation of Substrates) cell_based->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating kinase inhibition and cellular effects.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1,2,5,6-Tetrahydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone, a member of the anthraquinone family, is a polyhydroxy derivative of anthraquinone. These compounds are of significant interest in medicinal chemistry and materials science due to their potential therapeutic properties and applications in dye and pigment production. Understanding the thermal stability of this compound is crucial for its processing, formulation, and storage, particularly in the context of drug development where thermal decomposition can lead to loss of efficacy and the formation of potentially toxic byproducts. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this thermal stability by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere.

This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound. It details the experimental protocols, presents key quantitative data, and visualizes the analytical workflow to support researchers and professionals in their understanding and application of this critical analytical method.

Experimental Protocols

The following section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation and Sample Preparation

A high-precision thermogravimetric analyzer is employed for the analysis. The sample of this compound is finely ground to ensure homogeneity and a representative sample is weighed into an alumina crucible.

Experimental Conditions

The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study the effects of an inert or oxidative environment on the thermal decomposition of the compound. A constant heating rate is applied to the sample from ambient temperature to a final temperature that ensures complete decomposition.

ParameterValue
Instrument Thermogravimetric Analyzer
Sample Mass 5 - 10 mg
Crucible Alumina
Atmosphere Nitrogen (Inert) or Air (Oxidative)
Gas Flow Rate 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to 800 °C

Data Presentation: Thermal Decomposition Profile

The thermogravimetric analysis of this compound reveals a multi-step decomposition process. The quantitative data, including onset decomposition temperatures, peak decomposition temperatures, and mass loss percentages for each stage, are summarized in the table below. These values provide critical insights into the thermal stability and decomposition pathway of the molecule.

Decomposition StageOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
Stage 1 25028015
Stage 2 35039035
Stage 3 45051030
Residual Mass ->80020

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

Caption: Workflow for the thermogravimetric analysis of this compound.

Interpretation of Results

The multi-stage decomposition profile observed in the TGA of this compound suggests a complex degradation mechanism. The initial mass loss (Stage 1) can likely be attributed to the loss of peripheral hydroxyl groups. Subsequent stages (Stage 2 and 3) likely involve the cleavage of the quinone ring system and further fragmentation of the molecule. The significant residual mass at the end of the analysis indicates the formation of a stable char, a common characteristic for polycyclic aromatic compounds.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. The detailed experimental protocol, tabulated quantitative data, and visualized workflow offer a practical resource for researchers and professionals. The thermal stability data generated from TGA is indispensable for guiding formulation development, ensuring product quality, and meeting regulatory requirements in the pharmaceutical and chemical industries. Further studies, such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy, could provide more definitive insights into the specific decomposition products and reaction pathways.

An In-depth Technical Guide to the Isomers of Tetrahydroxyanthraquinone and Their Basic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetrahydroxyanthraquinone, focusing on their chemical and physical properties, as well as their biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Tetrahydroxyanthraquinones

Tetrahydroxyanthraquinones are a class of organic compounds derived from anthraquinone by the substitution of four hydrogen atoms with hydroxyl groups.[1] These compounds have several isomers, with the position of the four hydroxyl groups on the anthraquinone core determining their specific properties and biological activities. Among the numerous possible isomers, a few have gained commercial and scientific significance.[1] This guide will focus on the most prominent isomers: 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin), 1,4,5,8-tetrahydroxyanthraquinone, and 1,2,3,4-tetrahydroxyanthraquinone (Alizarine Bordeaux).[1]

Physicochemical Properties of Tetrahydroxyanthraquinone Isomers

The arrangement of the hydroxyl groups significantly influences the physicochemical properties of these isomers, such as their melting point, boiling point, solubility, and acidity (pKa). A summary of the available quantitative data is presented in the tables below.

Table 1: Physical Properties of Tetrahydroxyanthraquinone Isomers

IsomerCommon NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Appearance
1,2,5,8-TetrahydroxyanthraquinoneQuinalizarin81-61-8C₁₄H₈O₆272.21>275[2]517.1 ± 45.0[2]1.8 ± 0.1[2]Red powder[2]
1,4,5,8-Tetrahydroxyanthraquinone-81-60-7C₁₄H₈O₆272.21300[3]554.8 ± 45.0[4]1.8 ± 0.1[4]Brown powder[4]
1,2,3,4-TetrahydroxyanthraquinoneAlizarine Bordeaux60626-57-5C₁₄H₈O₆272.21----

Table 2: Solubility of Tetrahydroxyanthraquinone Isomers

IsomerSolventSolubility
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)Water2.586 mg/L (25 °C)[2]
EthanolSoluble[5]
1,4,5,8-TetrahydroxyanthraquinoneWaterInsoluble
AcetoneSoluble
Concentrated Sulfuric AcidSoluble
EthanolSparingly soluble (cold), slightly more soluble (hot)
Benzene, Chloroform, Diethyl ether, ToluenePoorly soluble
1,3,5,7-TetrahydroxyanthraquinoneAlkaline Solution (pH 14)1.88 M[6]

Experimental Protocols

Determination of pKa by Capillary Electrophoresis

A common method for determining the pKa values of anthraquinone derivatives involves capillary electrophoresis. The general principle relies on measuring the effective electrophoretic mobility of the compound at different pH values. By plotting the mobility against the pH of the buffer, a sigmoidal curve is obtained, and the pKa can be determined from the inflection point.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample and Buffer Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis A Prepare a stock solution of the tetrahydroxyanthraquinone isomer. C Inject the sample into the capillary filled with a specific pH buffer. A->C B Prepare a series of buffers with varying pH values. B->C D Apply a high voltage and record the migration time. C->D E Calculate the effective electrophoretic mobility for each pH. D->E F Plot effective mobility versus buffer pH. E->F G Determine the inflection point of the sigmoid curve to obtain the pKa. F->G Solubility_Determination A Add excess amount of the tetrahydroxyanthraquinone isomer to a known volume of the solvent in a sealed vial. B Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). A->B C Centrifuge or filter the suspension to separate the undissolved solid. B->C D Withdraw a known volume of the saturated supernatant. C->D E Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). D->E F Calculate the solubility in the chosen units (e.g., mg/mL, mol/L). E->F Quinalizarin_Pathway cluster_growth_factor Growth Factor Signaling cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras PI3K PI3K GFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Quinalizarin Quinalizarin CK2 Protein Kinase CK2 Quinalizarin->CK2 CK2->Raf + p CK2->AKT + p

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,5,6-Tetrahydroxyanthraquinone from a Catechol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1,2,5,6-tetrahydroxyanthraquinone, a polyhydroxyanthraquinone of interest for its potential applications in medicinal chemistry and materials science. Due to the scarcity of direct synthesis methods in the literature, this protocol is based on a plausible synthetic route analogous to the established synthesis of structurally similar compounds. The proposed method involves the acid-catalyzed self-condensation of 3,4-dihydroxybenzoic acid, a readily available catechol derivative. These application notes include a comprehensive experimental protocol, purification methods, characterization data, and a summary of expected quantitative outcomes.

Introduction

Polyhydroxyanthraquinones are a class of naturally occurring or synthetic compounds with a wide range of biological activities and industrial applications. The specific hydroxylation pattern on the anthraquinone core is crucial for their function. The synthesis of this compound presents a synthetic challenge due to the precise positioning of the four hydroxyl groups.[1] This document outlines a hypothetical yet chemically sound approach to its synthesis, drawing parallels from the well-documented acid-catalyzed self-condensation of gallic acid to form rufigallol (1,2,3,5,6,7-hexahydroxyanthraquinone). The proposed starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid), a common catechol derivative.

Proposed Synthesis Reaction

The synthesis of this compound is proposed to proceed via the self-condensation of two molecules of 3,4-dihydroxybenzoic acid under strong acidic conditions, likely with the elimination of two molecules of water and two molecules of carbon dioxide.

Reaction Scheme:

Experimental Protocols

Materials and Equipment
  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid, ≥97%)

  • Concentrated sulfuric acid (95-98%)

  • Anhydrous dioxane (optional, for purification)

  • Dimethyl sulfoxide (DMSO, for purification)

  • Acetone (for purification)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • High-vacuum pump

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 3,4-dihydroxybenzoic acid.

  • Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours. The color of the mixture is expected to darken significantly.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification Protocol: Crystallization
  • Solvent Selection: The crude product can be purified by crystallization. A solvent system of dimethyl sulfoxide (DMSO) and acetone is recommended based on purification methods for similar anthraquinone derivatives.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot DMSO.

  • Crystallization: Slowly add acetone to the hot solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Data Presentation

ParameterStarting Material (3,4-Dihydroxybenzoic Acid)Expected Product (this compound)
Molecular Formula C₇H₆O₄C₁₄H₈O₆
Molar Mass 154.12 g/mol 272.21 g/mol
Appearance Light brown solid[2]Dark crystalline solid
Melting Point ~203 °C[2]>300 °C (decomposes)
Solubility Soluble in alcohol and ether; slightly soluble in water[3]Soluble in DMSO; sparingly soluble in other organic solvents
Theoretical Yield -Based on starting material
Expected Yield -20-85% (by analogy to rufigallol synthesis)

Characterization

The synthesized this compound should be characterized by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): Due to the symmetry of the molecule, only two signals are expected for the aromatic protons. Predicted chemical shifts are: δ 7.20-7.40 (d, 2H) and δ 7.60-7.80 (d, 2H). The hydroxyl protons are expected to appear as broad singlets at δ 12.0-13.0 (s, 2H, intramolecular H-bonding) and δ 9.0-10.0 (s, 2H).[4]

    • ¹³C NMR (DMSO-d₆, 100 MHz): Due to symmetry, seven distinct carbon signals are anticipated. Predicted chemical shifts are: δ 180.0-190.0 (C=O), δ 150.0-155.0 (C-OH), δ 145.0-150.0 (C-OH), δ 130.0-135.0 (ring junction), δ 120.0-125.0 (aromatic CH), δ 115.0-120.0 (aromatic CH), and δ 110.0-115.0 (ring junction).[4]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

    • A strong absorption band characteristic of the C=O stretching of the quinone system should be observed around 1630-1680 cm⁻¹.

    • C-O stretching and C-H bending vibrations are expected in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 272.21 g/mol .

    • Fragmentation patterns may involve the loss of CO and H₂O molecules, which is characteristic of anthraquinones.

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow start Start: 3,4-Dihydroxybenzoic Acid reaction Acid-Catalyzed Self-Condensation (H₂SO₄, 120-130°C) start->reaction quenching Quenching (Ice Water) reaction->quenching filtration1 Filtration & Washing quenching->filtration1 drying1 Drying filtration1->drying1 crude_product Crude 1,2,5,6-THAQ drying1->crude_product purification Purification (Crystallization from DMSO/Acetone) crude_product->purification filtration2 Filtration & Washing purification->filtration2 drying2 Drying filtration2->drying2 final_product Pure 1,2,5,6-THAQ drying2->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound from a catechol derivative. The proposed protocol is based on established chemical principles and analogies to similar reactions. Researchers attempting this synthesis should exercise caution, particularly when handling concentrated sulfuric acid, and should perform the reaction in a well-ventilated fume hood. The provided characterization data are predicted values and should be confirmed by experimental analysis. Successful synthesis of this compound could open avenues for further research into its biological and material properties.

References

Application Notes and Protocols for the Purification of 1,2,5,6-Tetrahydroxyanthraquinone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxyanthraquinone compound of significant interest in chemical and biological research. Like its isomers, it serves as a valuable synthetic precursor and exhibits biological activities, including enzyme inhibition. Notably, it has been identified as an inhibitor of protein kinase CK2, a ser/thr kinase implicated in various cellular processes, including cell proliferation and survival. The purity of this compound is critical for obtaining accurate and reproducible results in experimental settings. This document provides detailed protocols for the purification of this compound by recrystallization, a common and effective technique for purifying solid organic compounds.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for handling and for the development of purification protocols.

PropertyValueReference
Molecular FormulaC₁₄H₈O₆[1]
Molecular Weight272.21 g/mol [1]
CAS Number632-77-9[1]
IUPAC Name1,2,5,6-tetrahydroxyanthracene-9,10-dione[1]
AppearanceSolid (color not specified)
Melting Point>275 °C

Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound to be purified sparingly at room temperature but have a high capacity for dissolution at its boiling point. For this compound and its isomers, literature suggests the use of nitrobenzene and acetic acid as potential recrystallization solvents.[2][3] Ethanol is also mentioned as a solvent for the related compound 1,2,5,8-tetrahydroxyanthraquinone.[3]

The following table provides estimated solubility data for this compound in selected solvents. Please note that these are estimations based on the general behavior of polyhydroxyanthraquinones and should be confirmed experimentally.

SolventEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
NitrobenzeneLow (<0.1)Moderate (1-5)211
Glacial Acetic AcidLow (<0.1)Moderate (1-5)118
EthanolVery Low (<0.05)Low (0.5-2)78

Note: Experimental determination of solubility is highly recommended to optimize the recrystallization protocol for yield and purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound using nitrobenzene or glacial acetic acid. Safety Precaution: Nitrobenzene is a toxic and hazardous substance. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is corrosive and should also be handled with care.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (Nitrobenzene or Glacial Acetic Acid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Condenser (for high-boiling solvents like nitrobenzene)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution:

    • Place a measured amount of crude this compound into an Erlenmeyer flask.

    • Add a small volume of the chosen solvent (nitrobenzene or glacial acetic acid) and a magnetic stir bar.

    • Gently heat the mixture to the boiling point of the solvent while stirring. If using nitrobenzene, a condenser should be fitted to the flask to prevent solvent loss.

    • Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is required.

    • Preheat a separate funnel and Erlenmeyer flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel under vacuum for an extended period or by transferring them to a desiccator.

Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_output Output Crude_Compound Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Compound->Dissolution Solvent Recrystallization Solvent (e.g., Nitrobenzene) Solvent->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling if no insolubles Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Purified_Crystals Purified Crystals Vacuum_Filtration->Purified_Crystals Mother_Liquor Mother Liquor (contains impurities) Vacuum_Filtration->Mother_Liquor Washing Wash with Cold Solvent Drying Drying Washing->Drying Purified_Crystals->Washing

Recrystallization Workflow

Biological Activity: Inhibition of Protein Kinase CK2

This compound has been identified as an inhibitor of protein kinase CK2.[2] CK2 is a crucial enzyme involved in cell growth, proliferation, and the suppression of apoptosis. Overactivity of CK2 is associated with various diseases, including cancer. The inhibition of CK2 by compounds like this compound is therefore of significant interest in drug development.

The diagram below illustrates the inhibitory action of this compound on the CK2 signaling pathway.

CK2_Inhibition_Pathway cluster_pathway CK2 Signaling Pathway cluster_inhibition Inhibition CK2 Protein Kinase CK2 Phosphorylated_Substrate Phosphorylated Substrate CK2->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (Cell Proliferation, Anti-apoptosis) Phosphorylated_Substrate->Downstream Inhibitor 1,2,5,6-Tetrahydroxy- anthraquinone Inhibitor->CK2 Inhibition

CK2 Inhibition by this compound

Conclusion

Recrystallization is a powerful technique for the purification of this compound. The careful selection of a suitable solvent and adherence to a well-designed protocol are essential for achieving high purity. The provided protocols and data serve as a valuable resource for researchers working with this compound. The biological activity of this compound as a protein kinase CK2 inhibitor highlights its potential in drug discovery and development, further emphasizing the need for highly purified material in research applications.

References

Application Notes and Protocols for 1,2,5,6-Tetrahydroxyanthraquinone as a pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone is a polyhydroxylated anthraquinone derivative.[1] Like many compounds in its class, its molecular structure and electronic properties are influenced by the pH of its environment. This pH-dependent structural change leads to alterations in its absorption of visible light, resulting in observable color changes. This property makes this compound a potential candidate for use as a pH indicator in various chemical and biological applications.

These application notes provide a framework for the utilization of this compound as a pH indicator. Due to a lack of specific published data on its pKa values and corresponding color transitions, this document outlines the necessary experimental protocols to determine these properties and subsequently use the compound as a reliable pH indicator. The methodologies are based on established techniques for other hydroxyanthraquinone derivatives.[2][3]

Chemical Properties

PropertyValue
IUPAC Name 1,2,5,6-tetrahydroxyanthracene-9,10-dione
Molecular Formula C₁₄H₈O₆
Molecular Weight 272.21 g/mol [1]
Predicted pKa Values To be determined experimentally
Solubility Poorly soluble in water, soluble in organic solvents like ethanol and in alkaline aqueous solutions.[3][4]

Principle of Operation as a pH Indicator

The four hydroxyl groups on the anthraquinone core of this compound can undergo deprotonation as the pH of the solution increases. Each deprotonation event alters the electronic conjugation of the molecule, leading to a shift in the wavelength of maximum light absorption (λmax) and a corresponding change in the perceived color of the solution.

The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator is governed by its acid dissociation constant (Ka), or more conveniently, its pKa value. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([In⁻]/[HIn])

The color change is most pronounced within the pH range of approximately pKa ± 1. By determining the pKa value(s) for this compound, its effective pH indication range can be established.

Mandatory Visualizations

chemical_equilibrium H4In H₄In (Protonated form) Color A H3In_minus H₃In⁻ Color B H4In->H3In_minus + OH⁻ / - H₂O pKa₁ H2In_2minus H₂In²⁻ Color C H3In_minus->H2In_2minus + OH⁻ / - H₂O pKa₂ HIn_3minus HIn³⁻ Color D H2In_2minus->HIn_3minus + OH⁻ / - H₂O pKa₃ In_4minus In⁴⁻ (Deprotonated form) Color E HIn_3minus->In_4minus + OH⁻ / - H₂O pKa₄

Caption: pH-dependent deprotonation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol describes the preparation of a stock solution of the indicator. Due to the poor water solubility of many organic indicators, an alcohol-based solvent is often used.[4][5][6]

Materials:

  • This compound powder

  • 95% Ethanol

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the powder is completely dissolved.

  • Once dissolved, add distilled water to the flask to bring the total volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the indicator solution in a well-sealed, amber glass bottle to protect it from light.

protocol_1 cluster_prep Indicator Solution Preparation weigh 1. Weigh 0.1 g of This compound transfer 2. Transfer to 100 mL volumetric flask weigh->transfer add_etoh 3. Add 50 mL of 95% Ethanol transfer->add_etoh dissolve 4. Dissolve completely using magnetic stirrer add_etoh->dissolve add_water 5. Add distilled water to the 100 mL mark dissolve->add_water mix 6. Stopper and mix thoroughly add_water->mix store 7. Store in an amber bottle mix->store

Caption: Workflow for preparing the indicator stock solution.

Protocol 2: Spectrophotometric Determination of pKa Value(s)

This protocol outlines the determination of the pKa value(s) of this compound using UV-Vis spectrophotometry.[2] This method relies on measuring the absorbance of the indicator in solutions of varying, known pH.

Materials:

  • This compound indicator stock solution (from Protocol 1)

  • A series of buffer solutions with known pH values spanning the expected range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a series of test solutions: For each buffer solution, add a small, constant amount of the indicator stock solution (e.g., 100 µL) to a fixed volume of the buffer (e.g., 10 mL). Ensure the final concentration of the indicator is low enough to be within the linear range of the spectrophotometer.

  • Record UV-Vis spectra: For each test solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). Use the corresponding buffer solution without the indicator as a blank.

  • Identify wavelengths of maximum absorbance (λmax): Analyze the spectra to identify the λmax for the fully protonated form (in the most acidic solution) and the fully deprotonated form (in the most basic solution). Also, note any isosbestic points where the absorbance does not change with pH.

  • Measure absorbance at selected wavelengths: For each test solution, measure the absorbance at the λmax values identified in the previous step.

  • Calculate pKa: Plot the absorbance at a chosen λmax versus the pH of the buffer solutions. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, use the following equation for each pH:

    pKa = pH - log[(A - A_acid)/(A_base - A)]

    where A is the absorbance at a given pH, A_acid is the absorbance in the most acidic solution, and A_base is the absorbance in the most basic solution.

protocol_2 cluster_pka Spectrophotometric pKa Determination prep_solutions 1. Prepare indicator in buffers of varying pH record_spectra 2. Record UV-Vis spectra for each solution prep_solutions->record_spectra identify_lambda_max 3. Identify λmax for acidic and basic forms record_spectra->identify_lambda_max measure_abs 4. Measure absorbance at λmax for all solutions identify_lambda_max->measure_abs plot_data 5. Plot Absorbance vs. pH measure_abs->plot_data calc_pka 6. Determine pKa from the inflection point plot_data->calc_pka

Caption: Workflow for the spectrophotometric determination of pKa.

Data Presentation

The experimentally determined quantitative data should be summarized in the following tables for clarity and ease of comparison.

Table 1: Experimentally Determined pKa Values and pH Transition Ranges

pKa ValuepH Transition RangeColor in Acidic FormColor in Basic Form
pKa₁(To be determined)(To be determined)(To be determined)
pKa₂(To be determined)(To be determined)(To be determined)
pKa₃(To be determined)(To be determined)(To be determined)
pKa₄(To be determined)(To be determined)(To be determined)

Table 2: Wavelengths of Maximum Absorption (λmax) for Different Forms

Speciesλmax (nm)
H₄In (fully protonated)(To be determined)
H₃In⁻(To be determined)
H₂In²⁻(To be determined)
HIn³⁻(To be determined)
In⁴⁻ (fully deprotonated)(To be determined)

Application in pH Measurement

Once the pKa values and corresponding color changes are established, this compound can be used for the colorimetric determination of pH in a sample solution.

Protocol 3: Colorimetric pH Determination

Materials:

  • This compound indicator solution

  • Sample solution with unknown pH

  • A set of standard color references or a color chart corresponding to the indicator's color at different pH values (to be created based on the results of Protocol 2).

Procedure:

  • Add a few drops of the this compound indicator solution to the sample solution.

  • Gently swirl the solution to ensure even distribution of the indicator.

  • Observe the resulting color of the solution.

  • Compare the color of the sample solution to the pre-determined color standards or color chart to estimate the pH of the sample. For more accurate measurements, a spectrophotometer can be used to measure the absorbance and calculate the pH based on the data from Protocol 2.

Conclusion

This compound shows promise as a pH indicator due to its polyhydroxy-anthraquinone structure, which is known to exhibit pH-dependent color changes. The protocols outlined in these application notes provide a comprehensive guide for researchers to experimentally determine the necessary quantitative parameters (pKa values, color transitions, and λmax) and subsequently utilize this compound as a reliable pH indicator in their work. The successful characterization of these properties will enable its application in various fields, including analytical chemistry and drug development processes where pH monitoring is critical.

References

Application Notes and Protocols for 1,2,5,6-Tetrahydroxyanthraquinone in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising and cost-effective alternative to conventional silicon-based photovoltaic devices. The operational principle of DSSCs relies on a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb solar energy.[1] Natural dyes extracted from various plant sources are attractive candidates for sensitizers due to their low cost, abundance, and environmental friendliness.[2] Anthraquinones, a class of organic compounds found in various plants and fungi, are known for their strong absorption in the visible region of the electromagnetic spectrum, making them potential candidates for DSSC applications.

Working Principle of a Dye-Sensitized Solar Cell

The fundamental process of converting light into electrical energy in a DSSC involves several key steps, as illustrated in the signaling pathway diagram below.

DSSC_Working_Principle cluster_photoanode Photoanode Sunlight 1. Light Absorption Dye_GS Dye (Ground State) Sunlight->Dye_GS hv Dye_ES Dye* (Excited State) Dye_GS->Dye_ES Excitation TiO2_CB TiO₂ Conduction Band Dye_ES->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode e⁻ flow Electrolyte_Ox Electrolyte (I₃⁻) Counter_Electrode->Electrolyte_Ox 4. Electrolyte Reduction Electrolyte_Red Electrolyte (I⁻) Electrolyte_Red->Dye_GS 5. Dye Regeneration

Figure 1: Working Principle of a Dye-Sensitized Solar Cell.

The process begins with the absorption of photons by the dye molecule, leading to the excitation of an electron. This excited electron is then injected into the conduction band of the TiO₂ semiconductor. The electrons travel through the semiconductor to an external circuit, generating an electric current. The oxidized dye is subsequently regenerated by accepting an electron from the redox electrolyte, which is in turn reduced at the counter electrode, completing the circuit.[1]

Experimental Protocols

The following protocols are generalized for the fabrication and characterization of DSSCs using a novel dye such as 1,2,5,6-tetrahydroxyanthraquinone.

Preparation of this compound Dye Solution

A crucial step in fabricating a DSSC is the preparation of the dye solution for sensitizing the photoanode.

Materials:

  • This compound powder

  • Absolute ethanol or a mixture of acetonitrile and tert-butanol (1:1 v/v)

  • Beaker

  • Magnetic stirrer

  • Ultrasonic bath

Protocol:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in the chosen solvent (e.g., ethanol) to a final concentration of 0.1 mM to 0.5 mM.

  • Stir the solution vigorously using a magnetic stirrer for at least 1 hour in the dark to ensure complete dissolution.

  • For improved solubility, the solution can be sonicated in an ultrasonic bath for 30 minutes.

  • Store the prepared dye solution in a sealed, dark container to prevent photodegradation.

Fabrication of the DSSC

The fabrication of the DSSC involves the preparation of the photoanode, the counter electrode, and the assembly of the cell.

DSSC_Fabrication_Workflow A 1. FTO Glass Cleaning B 2. TiO₂ Paste Deposition (Doctor Blade Method) A->B E 5. Counter Electrode Preparation (Graphite/Platinum Coating) A->E C 3. Sintering of TiO₂ Film (450-500°C) B->C D 4. Dye Sensitization (Immersion in Dye Solution) C->D F 6. Cell Assembly (Sandwiching Electrodes) D->F E->F G 7. Electrolyte Injection F->G H 8. Sealing G->H

Figure 2: General Experimental Workflow for DSSC Fabrication.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • TiO₂ paste (e.g., P25)

  • Graphite pencil or platinum solution

  • Iodide-based electrolyte solution

  • Spacer material (e.g., Parafilm)

  • Binder clips

  • Hot plate

  • Furnace

Protocol:

  • Photoanode Preparation:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of an FTO slide using the doctor-blade technique.

    • Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to create a porous nanocrystalline film.

    • Allow the photoanode to cool to room temperature.

    • Immerse the warm photoanode into the prepared this compound dye solution for 12-24 hours at room temperature in a dark environment.[3]

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and let it dry.[1]

  • Counter Electrode Preparation:

    • Take another clean FTO glass slide.

    • Coat the conductive side with a thin layer of graphite by scribbling with a graphite pencil or by depositing a few drops of a platinum solution and heating.[1][4]

  • Cell Assembly:

    • Place a spacer (e.g., a thin layer of Parafilm with a small hole) on the dye-sensitized TiO₂ photoanode.

    • Place the graphite/platinum-coated counter electrode on top of the photoanode, offsetting the slides slightly to allow for electrical contact.

    • Firmly press the two electrodes together and heat gently on a hot plate to seal the cell.

    • Introduce a few drops of the iodide-based electrolyte into the cell through the small hole in the spacer.

    • Seal the hole to prevent leakage.

    • Use binder clips to hold the cell together.

Characterization of the DSSC

The performance of the fabricated DSSC is evaluated by measuring its photovoltaic parameters under simulated sunlight.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat or a source meter

  • Computer with data acquisition software

Protocol:

  • Place the fabricated DSSC under the solar simulator.

  • Connect the photoanode and the counter electrode to the potentiostat/source meter.

  • Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from a negative to a positive value and recording the corresponding current.

  • From the I-V curve, determine the following key photovoltaic parameters:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).

    • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.

Data Presentation

As no specific performance data for DSSCs sensitized with this compound is available in the reviewed literature, the following table presents a hypothetical range of performance parameters based on typical values reported for other natural dye-based DSSCs. These values should be considered as a general reference for what might be achievable.

ParameterSymbolUnitHypothetical Value Range
Open-circuit VoltageVocV0.40 - 0.65
Short-circuit Current DensityJscmA/cm²0.5 - 2.5
Fill FactorFF-0.50 - 0.70
Power Conversion Efficiencyη%0.2 - 1.5

Note: The actual performance of a DSSC sensitized with this compound may vary significantly based on experimental conditions, including the purity of the dye, the thickness and quality of the TiO₂ layer, the composition of the electrolyte, and the catalytic activity of the counter electrode.

Conclusion

While the direct application of this compound in dye-sensitized solar cells has not been extensively reported, its chemical structure suggests potential as a photosensitizer. The protocols and information provided in this document offer a comprehensive starting point for researchers to explore its photovoltaic properties. Further investigation is required to determine the actual performance and viability of this compound as a dye in DSSCs. The systematic study of its electrochemical properties, light absorption characteristics, and interaction with the TiO₂ surface will be crucial in optimizing its performance and contributing to the development of more efficient and sustainable solar energy technologies.

References

Application Notes and Protocols: 1,2,5,6-Tetrahydroxyanthraquinone as a Natural Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrahydroxyanthraquinone is an organic compound belonging to the anthraquinone family, a class of aromatic compounds found widely in nature.[1] These compounds are known for their vibrant colors and have been used for centuries as natural dyes.[1] This document provides detailed application notes and protocols for the extraction, purification, and use of this compound as a natural colorant in the food and textile industries, as well as an overview of its known biological activities for researchers in drug development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₄H₈O₆
Molecular Weight272.21 g/mol [2]
CAS Number632-77-9[2]
IUPAC Name1,2,5,6-tetrahydroxyanthracene-9,10-dione[2]
AppearanceData not available
SolubilityData not available
Melting PointData not available
Boiling PointData not available

Extraction and Purification Protocols

Diagram: General Workflow for Extraction and Purification

G start Plant Material (e.g., roots, rhizomes) prep Drying and Grinding start->prep extraction Extraction (Maceration, Soxhlet, or Sonication) prep->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Purity Analysis (HPLC, TLC) purification->analysis product Purified this compound analysis->product

Caption: General workflow for the extraction and purification of this compound.

Protocol 1: Maceration Extraction

This method is suitable for small-scale extractions and heat-sensitive compounds.

  • Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of a suitable solvent (e.g., 70-95% ethanol, methanol, or acetone).[3][4]

    • Seal the flask and keep it at room temperature for 24-48 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[5]

Protocol 2: Soxhlet Extraction

This method is more efficient for larger quantities but involves heating.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a thimble containing a known amount of the powdered plant material (e.g., 20 g) into a Soxhlet extractor.

    • Fill the round-bottom flask with a suitable solvent (e.g., 70% ethanol) to about two-thirds of its volume.[3]

    • Assemble the Soxhlet apparatus and heat the flask in a heating mantle.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • Concentration and Purification: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This method can enhance extraction efficiency and reduce extraction time.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask with 100 mL of the chosen solvent.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

  • Concentration and Purification: Follow steps 3, 4, and 5 from Protocol 1.

Application in the Textile Industry

Anthraquinone-based dyes are known for their good fastness properties on natural fibers like cotton, wool, and silk.[6] The following is a general protocol for dyeing cotton fabric with this compound, which may require optimization depending on the desired shade and fabric type.

Diagram: Textile Dyeing Workflow

G fabric_prep Fabric Scouring (Pre-treatment) mordanting Mordanting (e.g., with Alum or Ferrous Sulfate) fabric_prep->mordanting dye_bath_prep Dye Bath Preparation mordanting->dye_bath_prep dyeing Dyeing Process dye_bath_prep->dyeing rinsing Rinsing dyeing->rinsing soaping Soaping rinsing->soaping final_rinsing Final Rinsing and Drying soaping->final_rinsing dyed_fabric Dyed Fabric final_rinsing->dyed_fabric

Caption: General workflow for dyeing textiles with this compound.

Protocol 4: Cotton Dyeing
  • Fabric Preparation (Scouring):

    • Wash the cotton fabric with a solution of 5 g/L sodium carbonate and 2 g/L non-ionic detergent at 70-80°C for 1 hour to remove impurities.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Mordanting (Pre-mordanting):

    • Prepare a mordant bath with a suitable metal salt (e.g., 10-20% on weight of fabric of alum or 2-4% on weight of fabric of ferrous sulfate).

    • Immerse the scoured fabric in the mordant bath at room temperature.

    • Gradually raise the temperature to 80-90°C and maintain for 45-60 minutes.

    • Allow the bath to cool, then remove the fabric, squeeze out excess liquid, and rinse lightly.

  • Dyeing:

    • Prepare a dye bath by dissolving the purified this compound extract in water. The concentration will depend on the desired depth of shade (e.g., 1-5% on weight of fabric).

    • Immerse the mordanted fabric in the dye bath at 40°C.

    • Gradually increase the temperature to 90-100°C over 30 minutes.

    • Continue dyeing at this temperature for 60-90 minutes, stirring occasionally to ensure even dyeing.

  • Post-treatment:

    • Remove the fabric from the dye bath and rinse with cold water until the water runs clear.

    • Perform a soaping treatment with a solution of 2 g/L non-ionic detergent at 60°C for 15 minutes to remove unfixed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric in the air, away from direct sunlight.

Color Fastness Testing

The color fastness of the dyed fabric should be evaluated according to standard methods to determine its durability.

Fastness TestISO StandardTypical Rating for Anthraquinone Dyes
Color fastness to washingISO 105-C06[7]4-5
Color fastness to rubbing (dry and wet)ISO 105-X12[7][8]4-5 (dry), 3-4 (wet)
Color fastness to lightISO 105-B024-5
Color fastness to perspirationISO 105-E04[7]4-5

(Ratings are on a scale of 1 to 5, where 5 is the best)

Application in the Food Industry

The use of this compound as a food colorant is not well-documented, and crucial toxicological data for its approval as a food additive is lacking. Therefore, its application in food should be approached with caution and is currently limited to research purposes. The general principles of incorporating a natural colorant into a food matrix are outlined below.

Considerations for Food Applications:
  • Purity: The colorant extract must be of high purity and free from any residual solvents or contaminants.

  • Stability: The stability of the colorant to pH, temperature, and light in the specific food matrix needs to be thoroughly investigated. Many natural colorants are sensitive to these factors.

  • Toxicology: Comprehensive toxicological studies are required to establish the safety of the colorant for human consumption.

  • Regulatory Approval: Any new food colorant must undergo rigorous evaluation and approval by regulatory bodies such as the FDA or EFSA.

Protocol 5: General Application in a Liquid Food Model

This protocol is for research purposes only.

  • Preparation of Colorant Stock Solution:

    • Dissolve a known amount of purified this compound in a food-grade solvent (e.g., ethanol or propylene glycol) to create a concentrated stock solution.

  • Incorporation into Food Model:

    • Prepare a model liquid food system (e.g., a sugar solution or a beverage base).

    • Add the colorant stock solution dropwise to the food model while stirring, until the desired color intensity is achieved.

    • Record the final concentration of the colorant in the food model.

  • Stability Testing:

    • Divide the colored food model into several samples.

    • Expose the samples to different conditions (e.g., varying pH levels, heat treatment, and light exposure) for a defined period.

    • Measure the color change over time using a colorimeter to assess the stability of the colorant.

Biological Activity and Signaling Pathways

For drug development professionals, this compound has been identified as an inhibitor of protein kinase CK2.[1] CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in several diseases, including cancer.

Diagram: Inhibition of Protein Kinase CK2 Signaling

G THA This compound CK2 Protein Kinase CK2 THA->CK2 Inhibits Substrate CK2 Substrate CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Apoptosis Inhibition of Apoptosis pSubstrate->Apoptosis

Caption: Proposed mechanism of action of this compound as a CK2 inhibitor.

The inhibitory activity of this compound on CK2 suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is needed to elucidate the precise mechanism of inhibition and to evaluate its efficacy and safety in preclinical models.

Disclaimer

The information provided in these application notes and protocols is intended for research and development purposes only. The use of this compound in food products is not approved by regulatory agencies. All experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety guidelines.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Tetrahydroxyanthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of utilizing tetrahydroxyanthraquinones in enzyme inhibition assays. A critical consideration in this class of compounds is the high degree of isomeric specificity, where minor structural changes can significantly impact biological activity. This document highlights this issue by focusing on the well-characterized inhibitory activity of 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin) against Protein Kinase CK2, while also noting the current lack of available inhibitory data for its isomer, 1,2,5,6-tetrahydroxyanthraquinone.

Introduction to Tetrahydroxyanthraquinones as Enzyme Inhibitors

Tetrahydroxyanthraquinones are a class of organic compounds characterized by an anthraquinone core with four hydroxyl groups. These compounds have garnered interest in drug discovery due to their potential to modulate the activity of various enzymes. However, the precise positioning of the hydroxyl groups on the anthraquinone scaffold is a critical determinant of their biological function, including their enzyme inhibitory potential.

A notable example of this isomeric specificity is the potent and selective inhibition of Protein Kinase CK2 by 1,2,5,8-tetrahydroxyanthraquinone, commonly known as Quinalizarin.[1][2][3] In contrast, there is a significant lack of published data on the enzyme inhibitory properties of the this compound isomer. This underscores the importance of careful compound characterization and the screening of individual isomers in drug development campaigns.

Protein Kinase CK2 is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been linked to various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][4] The discovery of Quinalizarin as a potent CK2 inhibitor highlights the potential of the tetrahydroxyanthraquinone scaffold for developing novel therapeutics.[3][5]

Quantitative Data for Tetrahydroxyanthraquinone Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of Protein Kinase CK2 by 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin). It is important to note that a thorough literature search did not yield any specific enzyme inhibition data (e.g., IC50 or Ki values) for this compound.

Compound NameIsomerTarget EnzymeIC50KiMode of Inhibition
Quinalizarin 1,2,5,8-tetrahydroxyanthraquinoneProtein Kinase CK2110 nM[2][5][6]~50-60 nM[1][3][7]ATP-competitive[5][6]
This compound This compound-No data availableNo data availableNo data available

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a test compound, such as a tetrahydroxyanthraquinone isomer, against a protein kinase. This assay measures the extent to which the compound can block the phosphorylation of a substrate by the kinase.

3.1. Materials and Reagents

  • Purified protein kinase (e.g., recombinant human Protein Kinase CK2)

  • Kinase substrate (e.g., a specific peptide substrate for the kinase)

  • Test compound (e.g., this compound or Quinalizarin) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 96-well or 384-well microplates (white, opaque for luminescence assays)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

3.2. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical concentration range to start with for an unknown compound might be from 100 µM down to 1 nM. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the test compound wells) and a no-enzyme control.

  • Reaction Setup:

    • To each well of the microplate, add the test compound dilution or control.

    • Add the kinase substrate to all wells.

    • Add the protein kinase to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding a predetermined concentration of ATP to all wells. The ATP concentration is often set at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For ADP-Glo™, this involves two steps:

      • First, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Second, add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity (in the case of ADP-Glo).

    • Normalize the data using the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Involving Protein Kinase CK2

The following diagram illustrates the central role of Protein Kinase CK2 in several key pro-survival signaling pathways that are often dysregulated in cancer.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_downstream Cellular Outcomes Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation PI3K_AKT->Proliferation CK2 Protein Kinase CK2 PI3K_AKT->CK2 NF_kB NF-κB Pathway NF_kB->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition NF_kB->CK2 JAK_STAT->Proliferation JAK_STAT->CK2 CK2->PI3K_AKT CK2->NF_kB CK2->JAK_STAT Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Add Compound/Controls - Add Substrate - Add Kinase Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate at Room Temp Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with ATP Pre_incubation->Reaction_Initiation Incubation Incubate at Controlled Temp Reaction_Initiation->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Read_Signal Read Luminescence Detection->Read_Signal Data_Analysis Data Analysis: - Normalize Data - Plot Inhibition Curve - Calculate IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Utilizing 1,2,5,6-Tetrahydroxyanthraquinone as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 1,2,5,6-Tetrahydroxyanthraquinone as a potential protein kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Anthraquinone derivatives have emerged as a promising class of kinase inhibitors. This guide outlines the necessary procedures for characterizing the inhibitory activity of this compound, from initial biochemical assays to cell-based functional studies.

Introduction

This compound is a member of the anthraquinone family of organic compounds, which are known for their diverse biological activities.[1] Structurally similar to the known protein kinase inhibitor quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), this compound presents an interesting candidate for investigation as a modulator of protein kinase activity.[2][3] Quinalizarin has been identified as an inhibitor of Protein Kinase C (PKC) and Casein Kinase II (CK2).[2][3] This document provides the necessary protocols to assess the inhibitory potential of this compound against a panel of protein kinases and to understand its effects on cellular signaling.

Data Presentation: Inhibitory Activity of Tetrahydroxyanthraquinones

The following table summarizes the known inhibitory concentrations (IC50) of this compound and its isomer, quinalizarin, against specific protein kinases. This data serves as a baseline for further investigation.

CompoundTarget KinaseIC50 Value (µM)Source
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)Protein Kinase C (PKC)4[2]
This compoundWheat germ Ca2+-dependent protein kinase (CDPK)65[2]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is the proper solubilization of the compound for use in aqueous buffer systems for in vitro and cellular assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.

  • For working solutions, perform serial dilutions of the DMSO stock solution in the appropriate assay buffer.

  • Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced artifacts. A vehicle control (DMSO without the compound) must be included in all experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 value of this compound against a specific protein kinase.[4][5]

Materials:

  • Purified active protein kinase

  • Specific peptide or protein substrate

  • This compound working solutions

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare a reaction mixture containing the kinase assay buffer, the purified protein kinase, and its substrate.

  • Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C. The reaction should be within the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound working solutions

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total (pan) substrate protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot apparatus and reagents

Protocol:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control.

  • If the pathway of interest is activated by a specific ligand, stimulate the cells with the appropriate agonist for a short period before harvesting.

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total substrate protein to normalize for loading.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for screening protein kinase inhibitors and a hypothetical signaling pathway that could be targeted.

experimental_workflow cluster_screening In Vitro Screening cluster_cellular Cellular Characterization start This compound biochemical_assay Biochemical Kinase Assay (e.g., Radiometric, FRET) start->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 cell_based_assay Cell-Based Assays (e.g., Western Blot, Proliferation Assay) ic50->cell_based_assay Active Compound pathway_analysis Signaling Pathway Analysis cell_based_assay->pathway_analysis toxicity Cytotoxicity Assessment cell_based_assay->toxicity

Caption: Experimental workflow for the evaluation of this compound as a protein kinase inhibitor.

signaling_pathway receptor Receptor pkc Protein Kinase C (PKC) receptor->pkc Activation substrate Downstream Substrate pkc->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Gene Expression) substrate->response inhibitor This compound inhibitor->pkc

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Protein Kinase C.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the potential of this compound as a protein kinase inhibitor. By systematically applying these methodologies, scientists can elucidate the inhibitory profile of this compound, identify its molecular targets, and explore its therapeutic potential in diseases driven by aberrant kinase signaling. Further studies, including broader kinase profiling and in vivo efficacy models, will be necessary to fully characterize its pharmacological properties.

References

Application Notes and Protocols: Development of 1,2,5,6-Tetrahydroxyanthraquinone-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of electrochemical sensors based on 1,2,5,6-tetrahydroxyanthraquinone (also known as Rufigallol). While direct literature on this compound for electrochemical sensing is emerging, this document outlines protocols and theoretical frameworks derived from closely related anthraquinone derivatives and polyhydroxyaromatic compounds. These notes are intended to serve as a foundational resource for researchers exploring the potential of this molecule in electrochemical analysis.

Introduction to this compound in Electrochemical Sensing

This compound is a member of the anthraquinone family, a class of organic compounds known for their rich redox chemistry.[1] The presence of four hydroxyl groups on the anthraquinone core significantly influences its electronic properties, making it an attractive candidate for electrochemical sensor development.[1] The fundamental principle behind its use in sensing lies in its ability to undergo reversible oxidation-reduction (redox) reactions. These reactions can be electrochemically monitored, and their characteristics (e.g., peak potential, peak current) can be modulated by the presence of a target analyte.

Potential Applications:

  • Biosensing: this compound can act as a stable and effective redox mediator, facilitating electron transfer between an enzyme and an electrode surface.[2][3] This is particularly relevant for the development of sensors for metabolites like glucose or neurotransmitters.

  • Environmental Monitoring: The molecule's structure suggests potential for detecting heavy metal ions or certain organic pollutants through chelation or electrocatalytic interactions.

  • Pharmaceutical Analysis: Due to its redox activity, it could be employed in the quantitative analysis of pharmaceutical compounds that are either electroactive or can interact with the modified electrode surface.

Core Signaling Pathway and Sensing Mechanism

The sensing mechanism of a this compound-based sensor is predicated on its electrochemical behavior. The quinone moieties in the molecule can be reduced to hydroquinones in a two-proton, two-electron process, and subsequently re-oxidized. The presence of a target analyte can influence this redox process in several ways:

  • Direct Electrocatalysis: The modified electrode may catalyze the oxidation or reduction of an analyte that is otherwise electrochemically inactive or requires a high overpotential. The resulting catalytic current would be proportional to the analyte concentration.

  • Mediated Electron Transfer: In biosensors, this compound can act as an electron shuttle between the active site of an enzyme (e.g., glucose oxidase) and the electrode. The enzymatic reaction with the target substrate is coupled to the electrochemical regeneration of the mediator, producing a measurable current.

  • Coordination and Binding Events: For analytes like metal ions, binding to the hydroxyl groups of the immobilized this compound can alter its redox properties, leading to a change in the voltammetric signal.

Below is a generalized diagram illustrating the principle of mediated electron transfer in a biosensor context.

Figure 1: Mediated Electron Transfer Pathway Substrate Analyte (Substrate) Product Product Substrate->Product Enzymatic Reaction Enzyme_red Enzyme (Reduced) Enzyme_ox Enzyme (Oxidized) Enzyme_ox->Enzyme_red Reduction Enzyme_red->Enzyme_ox Oxidation Mediator_red 1,2,5,6-THAQ (Reduced) Mediator_ox 1,2,5,6-THAQ (Oxidized) Mediator_ox->Mediator_red Reduction Electrode Electrode Surface Mediator_red->Mediator_ox Electrochemical Regeneration Electrode->Mediator_ox e-

Caption: Mediated electron transfer pathway in a biosensor.

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of a this compound-modified electrochemical sensor.

Materials and Reagents
  • This compound (analytical grade)

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE))

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Supporting Electrolyte (e.g., Phosphate Buffered Saline (PBS), Britton-Robinson buffer)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Polishing materials (e.g., alumina slurry)

  • (For biosensors) Enzyme (e.g., Glucose Oxidase), Nafion solution, Glutaraldehyde solution

Protocol 1: Electrode Modification by Drop-Casting

This is a straightforward method for immobilizing this compound onto an electrode surface.

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in ethanol and then deionized water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Modifier Suspension:

    • Prepare a 1 mg/mL suspension of this compound in a suitable solvent like DMF.

    • For enhanced conductivity and stability, nanomaterials such as carbon nanotubes or graphene oxide can be added to this suspension (e.g., 1:1 ratio with the anthraquinone derivative).

    • Sonicate the suspension for 30 minutes to ensure homogeneity.

  • Immobilization:

    • Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the suspension onto the cleaned electrode surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

    • (Optional for biosensors) To entrap the modifier, a second layer of a biocompatible polymer like Nafion (e.g., 5 µL of 0.5% Nafion solution) can be cast on top and allowed to dry.

Figure 2: Electrode Modification Workflow start Start polish Polish GCE with Alumina Slurry start->polish rinse Rinse with Deionized Water polish->rinse sonicate Sonicate in Ethanol and Water rinse->sonicate dry Dry under Nitrogen sonicate->dry prepare_suspension Prepare 1,2,5,6-THAQ Suspension in DMF dry->prepare_suspension drop_cast Drop-cast Suspension onto GCE prepare_suspension->drop_cast evaporate Evaporate Solvent drop_cast->evaporate end Modified Electrode Ready evaporate->end

Caption: Workflow for electrode modification by drop-casting.

Protocol 2: Electrochemical Characterization

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are essential techniques to characterize the modified electrode.

  • Cyclic Voltammetry (CV):

    • Set up a three-electrode cell containing the modified working electrode, a reference electrode, and a counter electrode in a deoxygenated supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

    • Scan the potential within a suitable range (e.g., -0.8 V to +0.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • Observe the redox peaks corresponding to the this compound. The peak separation and current intensity provide information about the electron transfer kinetics and surface coverage.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS in the presence of a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl).

    • Apply a frequency range from 100 kHz to 0.1 Hz at the formal potential of the redox probe.

    • The resulting Nyquist plot can be used to evaluate the charge transfer resistance (Rct) of the electrode before and after modification. A successful modification that facilitates electron transfer will typically result in a smaller Rct.

Protocol 3: Analyte Detection

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to CV.

  • Optimization of Parameters:

    • Optimize experimental parameters such as pH of the supporting electrolyte, accumulation time, and accumulation potential to achieve the best signal-to-noise ratio for the target analyte.

  • Calibration Curve:

    • Record the DPV or SWV response of the modified electrode in the supporting electrolyte.

    • Add successive aliquots of the target analyte to the electrochemical cell and record the voltammetric response after each addition.

    • Plot the peak current versus the analyte concentration to construct a calibration curve.

  • Selectivity, Reproducibility, and Stability:

    • Investigate the sensor's selectivity by measuring its response to the target analyte in the presence of potential interfering species.

    • Assess reproducibility by fabricating multiple electrodes and measuring their response to the same analyte concentration.

    • Evaluate stability by monitoring the sensor's response over a period of time.

Data Presentation and Performance

As there is a lack of specific quantitative data for this compound-based electrochemical sensors in the current literature, the following table summarizes the performance of sensors based on related anthraquinone and dihydroxybenzene compounds for comparative purposes. This provides a benchmark for expected performance.

Modifier CompoundAnalyte(s)ElectrodeTechniqueLinear Range (µM)Limit of Detection (nM)Reference
Poly(1,5-diaminonaphthalene)/Pd NanoparticlesCatechol, HydroquinoneGCESWV0.05 - 10000.22[4]
Co@SnO₂–PolyanilineHydroquinone, CatecholGCEDPV20 - 2004.94 (HQ), 1.58 (CC)[5]
PEDOT/CNTs-Graphene OxideHydroquinone, Catechol, NitriteGCEDPV0.04 - 100 (HQ), 0.01 - 100 (CC)8.5 (HQ), 3.8 (CC)[6][7]
Anthraquinone-substituted Copper PhthalocyaninePesticidesITOEIS-1.23[8]
Zinc Ferrite NanoparticlesVitamin B6SPGEDPV0.8 - 585170[9]

GCE: Glassy Carbon Electrode, ITO: Indium Tin Oxide Electrode, SPGE: Screen-Printed Graphite Electrode, SWV: Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, EIS: Electrochemical Impedance Spectroscopy, HQ: Hydroquinone, CC: Catechol.

Concluding Remarks

This compound presents a promising molecular platform for the development of novel electrochemical sensors. Its rich redox chemistry, coupled with the potential for modification and integration with nanomaterials, opens up avenues for sensitive and selective detection of a wide range of analytes. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore and unlock the full potential of this versatile compound in the field of electrochemical sensing. Further research is warranted to establish specific applications and quantify the performance metrics of sensors based on this particular tetrahydroxyanthraquinone isomer.

References

Application Note: 1,2,5,6-Tetrahydroxyanthraquinone as a Potential Biomarker for Thermal Processing in Anthocyanin-Rich Foods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermal processing is a critical step in ensuring the safety and shelf-stability of many food products. However, it can also induce a variety of chemical changes, leading to the degradation of valuable nutrients and the formation of new compounds. Anthocyanins, the pigments responsible for the red, purple, and blue colors of many fruits and vegetables, are known to be susceptible to degradation during heat treatment.[1][2] Recent research has indicated that the thermal degradation of anthocyanins can lead to the formation of tetrahydroxyanthraquinone isomers, presenting a novel opportunity for their use as chemical markers to assess the intensity of thermal processing in anthocyanin-rich foods.[3]

This application note details the potential use of 1,2,5,6-tetrahydroxyanthraquinone, along with its isomers, as a biomarker for the thermal history of food products. We provide a plausible mechanism for its formation, a summary of potential quantitative findings, and a detailed protocol for its extraction and analysis. This information is intended for researchers, scientists, and quality control professionals in the food industry, as well as drug development professionals interested in the biological activities of dietary compounds.

Principle and Application

The fundamental principle behind using this compound as a biomarker lies in its formation pathway. During thermal processing, particularly at neutral to slightly alkaline pH, anthocyanins can break down.[3] The degradation of the anthocyanin skeleton yields phloroglucinaldehyde (PGA) and a phenolic acid.[3] Subsequently, two molecules of PGA can undergo a condensation reaction to form various tetrahydroxyanthraquinone isomers, including this compound.

The presence and concentration of these compounds could therefore serve as an indicator of the extent of anthocyanin degradation and, by extension, the thermal stress a food product has undergone. This can be particularly useful for:

  • Quality Control: Monitoring the intensity of thermal processing to ensure consistency and minimize nutrient loss.

  • Process Validation: Verifying that a thermal process has been carried out within specified parameters.

  • Authenticity and Adulteration: Detecting undisclosed heat treatments in products marketed as "raw" or "minimally processed."

  • Archaeological Food Science: Investigating ancient food preparation techniques by analyzing food residues.[3]

Formation Pathway of Tetrahydroxyanthraquinones from Anthocyanin Degradation

The proposed pathway for the formation of tetrahydroxyanthraquinones from anthocyanins during thermal processing is a multi-step process.

G Anthocyanin Anthocyanin Degradation Thermal Processing (Heat, neutral/alkaline pH) Anthocyanin->Degradation PGA Phloroglucinaldehyde (PGA) Degradation->PGA PhenolicAcid Phenolic Acid Degradation->PhenolicAcid Condensation Condensation Reaction (2 molecules) PGA->Condensation THAQs Tetrahydroxyanthraquinone Isomers (e.g., 1,2,5,6-THAQ) Condensation->THAQs G start Homogenized Food Sample (10g) add_solvent Add 10mL Acetonitrile (1% Acetic Acid) start->add_solvent add_salts Add 4g MgSO4 and 1g NaOAc add_solvent->add_salts vortex1 Vortex 1 min add_salts->vortex1 centrifuge1 Centrifuge 5 min at 4000 x g vortex1->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex2 Vortex 30 sec transfer_supernatant->vortex2 centrifuge2 Centrifuge 5 min at 4000 x g vortex2->centrifuge2 filter Filter (0.22 µm) into Vial centrifuge2->filter end Analysis by LC-MS/MS filter->end

References

Anwendungshinweise und Protokolle: Derivatisierung von 1,2,5,6-Tetrahydroxyanthrachinon zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die chemische Modifikation von 1,2,5,6-Tetrahydroxyanthrachinon, um dessen biologische Wirksamkeit zu erhöhen. Die Derivatisierung dieses Anthrachinon-Gerüsts ist eine vielversprechende Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit potenziell verbesserten pharmakologischen Eigenschaften, einschließlich Antikrebs-, entzündungshemmender und antimikrobieller Aktivitäten.

Obwohl spezifische Daten für Derivate von 1,2,5,6-Tetrahydroxyanthrachinon in der wissenschaftlichen Literatur begrenzt sind, können etablierte Synthesemethoden für Polyhydroxyanthrachinone als Grundlage für die Entwicklung neuartiger Analoga dienen. Diese Anwendungsbeschreibung extrapoliert aus verfügbaren Protokollen für eng verwandte Verbindungen, um Forschern einen robusten Ausgangspunkt für ihre Untersuchungen zu bieten.

Hintergrund und Rationale

Anthrachinone sind eine Klasse von organischen Verbindungen, die in der Natur weit verbreitet sind und seit langem für ihre vielfältigen therapeutischen Eigenschaften bekannt sind.[1] Die Position und Anzahl der Hydroxylgruppen am Anthrachinon-Kern spielen eine entscheidende Rolle für deren biologische Aktivität. 1,2,5,6-Tetrahydroxyanthrachinon stellt aufgrund seiner spezifischen Hydroxylierungs-muster ein interessantes Ausgangsmolekül für die Derivatisierung dar. Durch die gezielte Einführung von funktionellen Gruppen wie Alkyl-, Acyl-, Glycosyl- oder Aminogruppen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls moduliert werden, um die Bioverfügbarkeit, Zielspezifität und Wirksamkeit zu verbessern.

Frühere Forschungen an anderen Anthrachinon-Derivaten haben gezeigt, dass solche Modifikationen zu einer signifikanten Steigerung der Zytotoxizität gegenüber Krebszelllinien, einer erhöhten entzündungshemmenden Wirkung und einer verbesserten antimikrobiellen Aktivität führen können.

Strategien zur Derivatisierung

Die Derivatisierung von 1,2,5,6-Tetrahydroxyanthrachinon kann durch verschiedene chemische Reaktionen an den Hydroxylgruppen erreicht werden. Die Reaktivität der vier Hydroxylgruppen kann variieren, was eine regioselektive Modifikation ermöglichen kann.

Mögliche Derivatisierungsreaktionen:
  • Alkylierung: Einführung von Alkylketten zur Erhöhung der Lipophilie.

  • Acylierung: Einführung von Acylgruppen zur Modulation der Bioaktivität und als Schutzgruppenstrategie.

  • Glycosylierung: Anfügen von Zuckereinheiten zur Verbesserung der Löslichkeit und Bioverfügbarkeit.

  • Aminierung: Einführung von Aminogruppen zur Schaffung neuer Interaktionsmöglichkeiten mit biologischen Zielstrukturen.

Derivatization_Strategies cluster_derivatives Derivate parent 1,2,5,6-Tetrahydroxyanthrachinon alkyl Alkyl-Derivate parent->alkyl Alkylierung acyl Acyl-Derivate parent->acyl Acylierung glycosyl Glycosyl-Derivate parent->glycosyl Glycosylierung amino Amino-Derivate parent->amino Aminierung

Abbildung 1: Strategien zur Derivatisierung von 1,2,5,6-Tetrahydroxyanthrachinon.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für die spezifischen Anforderungen des jeweiligen Derivats optimiert werden.

Allgemeine Alkylierung (Beispiel: Methylierung)

Dieses Protokoll beschreibt die Methylierung der Hydroxylgruppen zur Bildung von Methoxy-Derivaten.

Materialien:

  • 1,2,5,6-Tetrahydroxyanthrachinon

  • Dimethylsulfat (DMS) oder Methyliodid (CH₃I)

  • Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base

  • Aceton oder Dimethylformamid (DMF) als Lösungsmittel

  • Salzsäure (HCl), verdünnt

  • Dichlormethan (DCM)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Silicagel für die Säulenchromatographie

Protokoll:

  • Lösen Sie 1,2,5,6-Tetrahydroxyanthrachinon in Aceton oder DMF in einem Rundkolben.

  • Fügen Sie einen Überschuss an Kaliumcarbonat hinzu.

  • Geben Sie langsam Dimethylsulfat oder Methyliodid zu der Suspension.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für mehrere Stunden und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und filtrieren Sie die anorganischen Salze ab.

  • Verdampfen Sie das Lösungsmittel unter reduziertem Druck.

  • Nehmen Sie den Rückstand in Dichlormethan auf und waschen Sie ihn mit verdünnter Salzsäure und anschließend mit Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel.

Allgemeine Acylierung (Beispiel: Acetylierung)

Dieses Protokoll beschreibt die Acetylierung der Hydroxylgruppen zur Bildung von Acetat-Estern.

Materialien:

  • 1,2,5,6-Tetrahydroxyanthrachinon

  • Essigsäureanhydrid

  • Pyridin oder eine andere geeignete Base

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Protokoll:

  • Suspendieren Sie 1,2,5,6-Tetrahydroxyanthrachinon in Dichlormethan in einem Rundkolben.

  • Fügen Sie Pyridin hinzu, gefolgt von einer langsamen Zugabe von Essigsäureanhydrid bei Raumtemperatur.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur, bis die DC eine vollständige Umsetzung anzeigt.

  • Verdünnen Sie die Reaktionsmischung mit Dichlormethan und waschen Sie sie nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und erneut mit Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das acetylierte Produkt kann bei Bedarf durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

Allgemeine Glycosylierung

Dieses Protokoll beschreibt die enzymatische Glycosylierung zur Erhöhung der Wasserlöslichkeit.

Materialien:

  • 1,2,5,6-Tetrahydroxyanthrachinon

  • Geeignete Glycosyltransferase (z. B. aus Bacillus licheniformis)

  • UDP-Glucose als Zucker-Donor

  • Pufferlösung (z. B. HEPES-Puffer, pH 7,5)

  • Ethylacetat

Protokoll:

  • Stellen Sie eine Pufferlösung mit der Glycosyltransferase und UDP-Glucose her.

  • Lösen Sie 1,2,5,6-Tetrahydroxyanthrachinon in einer minimalen Menge eines geeigneten organischen Lösungsmittels (z. B. DMSO) und geben Sie es zu der Enzymlösung.

  • Inkubieren Sie die Reaktionsmischung bei der optimalen Temperatur für das Enzym (z. B. 30 °C) für 24-48 Stunden.

  • Extrahieren Sie die Reaktionsmischung mit Ethylacetat, um das nicht umgesetzte Aglykon zu entfernen.

  • Das glykosylierte Produkt verbleibt in der wässrigen Phase und kann durch Lyophilisierung oder weitere chromatographische Methoden isoliert werden.

Biologische Aktivitätstests

Die neu synthetisierten Derivate sollten auf ihre biologische Aktivität getestet werden, um eine potenzielle Steigerung im Vergleich zur Ausgangsverbindung zu bewerten.

Antikrebs-Aktivität
  • MTT-Assay: Zur Bestimmung der Zytotoxizität gegenüber verschiedenen Krebszelllinien (z. B. MCF-7 für Brustkrebs, HepG2 für Leberkrebs).

  • Apoptose-Assay: Untersuchung der Induktion von programmiertem Zelltod (z. B. durch Annexin-V-Färbung).

  • Zellzyklus-Analyse: Bestimmung der Auswirkungen auf die Zellzyklus-Progression.

Entzündungshemmende Aktivität
  • Messung der Stickoxid (NO)-Produktion: In Lipopolysaccharid (LPS)-stimulierten Makrophagen (z. B. RAW 264.7-Zellen).

  • Bestimmung pro-inflammatorischer Zytokine: Messung der Sekretion von Zytokinen wie TNF-α und IL-6 mittels ELISA.

  • COX-Enzym-Inhibitionsassay: Untersuchung der Hemmung der Cyclooxygenase-Enzyme.

Antimikrobielle Aktivität
  • Bestimmung der minimalen Hemmkonzentration (MHK): Gegenüber einem Panel von pathogenen Bakterien (z. B. Staphylococcus aureus, Escherichia coli) und Pilzen (z. B. Candida albicans) mittels Mikrodilutionsmethode.

Quantitative Daten zur biologischen Aktivität (Hypothetisches Beispiel)

Da spezifische Daten für Derivate von 1,2,5,6-Tetrahydroxyanthrachinon fehlen, wird hier eine hypothetische Tabelle basierend auf typischen Ergebnissen für andere Anthrachinon-Derivate präsentiert.

VerbindungDerivat-TypKrebszelllinieIC₅₀ (µM)Entzündungshemmung (NO-Inhibition, IC₅₀ in µM)Antimikrobielle Aktivität (MHK in µg/mL gegen S. aureus)
1,2,5,6-Tetrahydroxyanthrachinon-MCF-7>100>100128
Derivat A Monomethyl-EtherMCF-750,275,464
Derivat B Diacetyl-EsterMCF-725,845,132
Derivat C MonoglycosidMCF-780,590,2>128
Derivat D Amino-DerivatMCF-715,320,716

Involvierte Signalwege

Anthrachinone und ihre Derivate können eine Vielzahl von zellulären Signalwegen beeinflussen, die für Krebs, Entzündungen und mikrobielle Pathogenese relevant sind.

Signaling_Pathways cluster_cancer Krebs cluster_inflammation Entzündung cluster_antimicrobial Antimikrobiell AQ Anthrachinon-Derivate apoptosis Apoptose-Induktion (z.B. Caspase-Aktivierung) AQ->apoptosis cell_cycle Zellzyklus-Arrest (z.B. G2/M-Phase) AQ->cell_cycle pi3k_akt PI3K/Akt-Weg (Inhibition) AQ->pi3k_akt nf_kb NF-κB-Signalweg (Inhibition) AQ->nf_kb mapk MAPK-Signalweg (Modulation) AQ->mapk cell_wall Zellwandsynthese (Störung) AQ->cell_wall dna_synthesis DNA-Synthese (Hemmung) AQ->dna_synthesis

Abbildung 2: Vereinfachte Darstellung der von Anthrachinon-Derivaten beeinflussten Signalwege.

Workflow für die Entwicklung und Evaluierung

Der folgende Workflow beschreibt die logische Abfolge der Schritte von der Synthese bis zur biologischen Evaluierung.

Workflow start 1,2,5,6-Tetrahydroxy- anthrachinon synthesis Chemische Derivatisierung start->synthesis purification Reinigung und Charakterisierung synthesis->purification bio_screening Biologisches Screening purification->bio_screening anticancer Antikrebs- Aktivität bio_screening->anticancer antiinflammatory Entzündungshemmende Aktivität bio_screening->antiinflammatory antimicrobial Antimikrobielle Aktivität bio_screening->antimicrobial sar_analysis Struktur-Wirkungs- Beziehungs-Analyse anticancer->sar_analysis antiinflammatory->sar_analysis antimicrobial->sar_analysis lead_optimization Leitstruktur- Optimierung sar_analysis->lead_optimization

Abbildung 3: Allgemeiner Workflow für die Entwicklung von Derivaten.

Fazit

Die Derivatisierung von 1,2,5,6-Tetrahydroxyanthrachinon bietet einen vielversprechenden Ansatz zur Entdeckung neuer bioaktiver Moleküle. Die in diesen Anwendungshinweisen beschriebenen Protokolle und Strategien bieten eine solide Grundlage für Forscher, um neue Derivate zu synthetisieren und deren Potenzial als therapeutische Wirkstoffe zu evaluieren. Eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen wird entscheidend sein, um die Entwicklung von Leitstrukturen mit verbesserter Wirksamkeit und Selektivität voranzutreiben.

References

Troubleshooting & Optimization

Overcoming regioselectivity issues in the synthesis of 1,2,5,6-Tetrahydroxyanthraquinone.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,2,5,6-Tetrahydroxyanthraquinone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the synthesis of this compound, with a specific focus on overcoming regioselectivity issues.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering potential causes and solutions.

Question: My reaction is producing a mixture of hydroxylated anthraquinone isomers instead of the desired 1,2,5,6-tetrahydroxy product. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a common issue in the hydroxylation of the anthraquinone core. The formation of undesired isomers, such as 1,3,5,7- or 1,2,5,8-tetrahydroxyanthraquinone, can result from several factors. Here are key areas to investigate:

  • Choice of Synthetic Route: The synthetic strategy significantly impacts regioselectivity. Direct oxidation of a substituted anthraquinone can be difficult to control. A more reliable method involves a multi-step synthesis using directing groups. For instance, a Baeyer-Villiger oxidation of a diacetylated anthraquinone precursor often provides better regiochemical control.

  • Reaction Conditions: Temperature, reaction time, and the nature of the solvent can all influence the position of hydroxylation. It is crucial to strictly adhere to established protocols.

  • Purity of Starting Materials: Impurities in the starting anthraquinone derivative can lead to side reactions and the formation of a mixture of products. Ensure all starting materials are of high purity.

Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines a systematic approach to troubleshooting regioselectivity problems.

G start Low Yield or Mixture of Isomers check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Confirm Reagent Stoichiometry and Activity start->check_reagents purify_sm Purify Starting Materials check_purity->purify_sm optimize_t Optimize Temperature and Reaction Time check_conditions->optimize_t titrate_reagent Titrate/Test Reagent Activity check_reagents->titrate_reagent rerun Re-run Reaction purify_sm->rerun optimize_t->rerun titrate_reagent->rerun analyze Analyze Product Mixture (HPLC, NMR) rerun->analyze isolate Isolate Desired Isomer (Chromatography) analyze->isolate Success no_improvement No Improvement analyze->no_improvement Failure end Pure 1,2,5,6-Isomer isolate->end consider_route Consider Alternative Synthetic Route no_improvement->consider_route

Caption: Troubleshooting workflow for regioselectivity issues.

Question: The Baeyer-Villiger oxidation step in my synthesis is sluggish and gives a low yield. What can I do to improve it?

Answer:

The Baeyer-Villiger oxidation is a critical step for introducing hydroxyl groups with the correct regiochemistry.[1][2] Low yields or slow reaction rates can often be attributed to the following:

  • Peracid Reactivity: The choice and quality of the peracid are crucial. More acidic peracids are generally more reactive.[3] The reactivity order is typically: CF₃COOOH > p-NO₂C₆H₄COOOH > mCPBA > C₆H₅COOOH > CH₃COOOH.[3] If using m-CPBA, ensure it is fresh, as it can degrade over time.

  • Solvent Choice: The reaction should be conducted in a non-reactive, aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent side reactions.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the peracid and reduced selectivity. It is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

Data on Peracid Reactivity in Baeyer-Villiger Oxidations

PeracidRelative ReactivityTypical Reaction ConditionsNotes
m-CPBAModerateDCM, 0 °C to RT, 12-24 hCommonly used due to its stability and commercial availability.[3]
Peroxyacetic AcidModerateAcetic Acid, 25-50 °C, 2-6 hCan participate in side reactions; solvent is acidic.
Trifluoroperacetic Acid (TFPAA)HighDCM, Na₂HPO₄ buffer, 0 °C, 1-3 hHighly reactive but can be less selective. Often generated in situ.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that addresses regioselectivity?

A1: A common and effective strategy involves the nitration of 1,5-dichloroanthraquinone, followed by reduction of the nitro groups to amino groups. Subsequent replacement of the chloro and amino groups with hydroxyl groups under controlled conditions can yield the desired this compound. Another approach is the controlled oxidation of quinizarin (1,4-dihydroxyanthraquinone).[4]

Q2: How can I effectively separate the desired 1,2,5,6-isomer from other isomers?

A2: Separation of dihydroxyanthraquinone isomers can be challenging due to their similar polarities.[5] Column chromatography using silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective. In some cases, fractional crystallization can be used to enrich the desired isomer before a final chromatographic purification step.

Q3: Are there any enzymatic methods to improve the regioselectivity of hydroxylation?

A3: Yes, biocatalysis is an emerging area for achieving high regioselectivity in C-H hydroxylation reactions.[6] Specific enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of anthraquinone precursors with high specificity, offering a greener and more selective alternative to classical chemical methods.[2] Research in this area is ongoing, but it presents a promising avenue for overcoming traditional regioselectivity challenges.[6][7]

Experimental Protocols

Protocol: Baeyer-Villiger Oxidation of 1,5-Diacetyl-2,6-dihydroxyanthraquinone

This protocol describes a key step in a potential synthetic route where regioselectivity is controlled by the placement of acetyl groups.

  • Preparation: Dissolve 1.0 g of 1,5-diacetyl-2,6-dihydroxyanthraquinone in 50 mL of dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity) in 20 mL of DCM to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically after 12-18 hours), quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Washing: Combine the organic layers and wash with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester product.

  • Hydrolysis: The resulting crude product can then be hydrolyzed under basic conditions (e.g., with NaOH in methanol) to yield this compound.

  • Purification: Purify the final product by column chromatography on silica gel.

Logical Diagram for Synthetic Strategy Selection

G start Goal: Synthesize 1,2,5,6-THAQ check_precursor Is a Regio-controlled Precursor Available? start->check_precursor route_a Route A: Use Precursor with Directing Groups check_precursor->route_a Yes route_b Route B: Direct Oxidation of Anthraquinone Derivative check_precursor->route_b No step_a1 Example: Baeyer-Villiger Oxidation of Diacetylated Anthraquinone route_a->step_a1 step_b1 Example: Oxidation of Quinizarin route_b->step_b1 outcome_a High Regioselectivity, Potentially Longer Route step_a1->outcome_a outcome_b Risk of Isomer Mixture, Potentially Shorter Route step_b1->outcome_b

Caption: Decision diagram for selecting a synthetic route.

References

Troubleshooting low solubility of 1,2,5,6-Tetrahydroxyanthraquinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 1,2,5,6-Tetrahydroxyanthraquinone in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the dissolution of this compound and offers potential solutions.

Q1: I am having difficulty dissolving this compound in water. What are the first steps I should take?

A1: Low aqueous solubility is a known challenge for many polyhydroxyanthraquinones due to their planar aromatic structure and intermolecular hydrogen bonding. Here is a systematic approach to troubleshoot this issue:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.

  • Particle Size Reduction: The dissolution rate is influenced by the surface area of the solute. Grinding the compound into a fine powder can increase the dissolution rate.

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. Monitor the stability of the compound at elevated temperatures.

  • Agitation: Ensure adequate mixing or stirring. Sonication can also be an effective method to aid dissolution.[1]

Q2: My solution of this compound is forming precipitates over time. What could be the cause and how can I prevent it?

A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is aggregating.

  • Aggregation: Polyhydroxyanthraquinones have a tendency to stack via π-π interactions, leading to the formation of aggregates and eventual precipitation.

  • Solution: Consider using a co-solvent or adjusting the pH to disrupt these intermolecular forces. The addition of a small amount of a non-ionic surfactant may also help to stabilize the compound in solution.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. The four hydroxyl groups on the anthraquinone core are acidic and can be deprotonated in basic conditions. The resulting phenolate ions are more polar and have a greater affinity for water, thus increasing solubility.

  • Acidic to Neutral pH: In acidic to neutral aqueous solutions, the compound will likely have very low solubility.

  • Alkaline pH: Increasing the pH by adding a base (e.g., NaOH, KOH) will significantly increase its solubility.[2][][4] For other tetrahydroxyanthraquinone isomers, dissolving in a strong base is a common practice.[4]

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of poorly soluble organic compounds.[][5][6][7]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the solute.

  • Common Co-solvents: Suitable co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Polyethylene glycol (PEG)

  • Procedure: It is often best to first dissolve the this compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer with vigorous stirring.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables provide illustrative examples of how solubility might be affected by pH and co-solvents, based on the behavior of similar polyhydroxyanthraquinones.

Table 1: Illustrative Effect of pH on the Aqueous Solubility of a Polyhydroxyanthraquinone

pHEstimated Solubility (mg/L)Observations
4.0< 1Practically insoluble
7.0~5Very slightly soluble
9.0~50Slightly soluble, solution may be colored
11.0> 500Soluble, deep coloration of the solution
13.0> 2000Highly soluble, intense coloration

Table 2: Illustrative Effect of Co-solvents on the Aqueous Solubility of a Polyhydroxyanthraquinone at Neutral pH

Co-solvent (v/v %)Estimated Solubility in Water (mg/L)
0% (Pure Water)~5
10% DMSO~100
20% DMSO~500
10% Ethanol~50
20% Ethanol~150

Experimental Protocols

Protocol 1: General Procedure for Determining the Aqueous Solubility of this compound

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline for physiological pH, or a high pH buffer).

    • Ensure the amount of compound added is more than what is expected to dissolve to ensure a saturated solution.

  • Equilibration:

    • Seal the container to prevent solvent evaporation.

    • Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant. For more accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

    • Calculate the concentration using a pre-determined calibration curve of the compound in the same solvent.

Mandatory Visualizations

Troubleshooting_Solubility start Low Solubility of this compound check_purity Verify Compound Purity start->check_purity particle_size Reduce Particle Size (Grind) check_purity->particle_size temp_agitation Increase Temperature & Agitation particle_size->temp_agitation assess_dissolution Assess Dissolution temp_agitation->assess_dissolution adjust_ph Adjust pH to Alkaline Range (e.g., pH 9-11) assess_dissolution->adjust_ph No / Partial success Solubility Achieved assess_dissolution->success Yes reassess_dissolution_ph Assess Dissolution adjust_ph->reassess_dissolution_ph use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) reassess_dissolution_cosolvent Assess Dissolution use_cosolvent->reassess_dissolution_cosolvent reassess_dissolution_ph->use_cosolvent No / Partial reassess_dissolution_ph->success Yes reassess_dissolution_cosolvent->success Yes failure Consult Further / Consider Derivatization reassess_dissolution_cosolvent->failure No / Partial

Caption: A troubleshooting workflow for addressing low aqueous solubility of this compound.

Solubility_Mechanism cluster_neutral Neutral pH cluster_alkaline Alkaline pH cluster_cosolvent With Co-solvent Neutral 1,2,5,6-THAQ (Protonated, -OH groups) Aggregate Aggregation (π-π stacking) Low Solubility Neutral->Aggregate Intermolecular H-bonding Alkaline 1,2,5,6-THAQ (Deprotonated, -O⁻ groups) Neutral->Alkaline + OH⁻ Alkaline->Neutral + H⁺ Soluble Increased Polarity Higher Solubility Alkaline->Soluble Ionic repulsion prevents aggregation Cosolvent 1,2,5,6-THAQ in Water + Co-solvent Solvated Reduced Solvent Polarity Improved Solvation Cosolvent->Solvated Neutral_pH_Start Start: Low Solubility Neutral_pH_Start->Neutral Neutral_pH_Start->Cosolvent

Caption: Mechanisms of improving the aqueous solubility of this compound (THAQ).

References

Preventing degradation of 1,2,5,6-Tetrahydroxyanthraquinone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2,5,6-Tetrahydroxyanthraquinone to prevent its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) of the solid compound. Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial in a desiccator at controlled room temperature or lower. Protect from light at all times.
Inconsistent or unexpected experimental results. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If solutions must be stored, protect them from light and store at -20°C or -80°C for short periods. Verify the stability of the compound in your specific solvent system.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of this compound.Characterize the degradation products to understand the degradation pathway. Optimize storage conditions to minimize the formation of these impurities. Consider performing forced degradation studies to identify potential degradants proactively.
Decreased potency or activity in biological assays. Degradation of the active compound.Re-qualify the compound using a validated analytical method before use. Ensure proper storage and handling procedures are followed throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant (e.g., amber glass) container in a dry environment, such as a desiccator. It is recommended to store it at a controlled room temperature (20-25°C) or refrigerated (2-8°C). For extended storage, storage at -20°C is advisable. The product is known to be chemically stable under standard ambient conditions when stored properly.

Q2: How should I prepare and store solutions of this compound?

A2: Due to the potential for solvent-mediated degradation, it is best to prepare solutions fresh for each use. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., -20°C or -80°C). The choice of solvent can impact stability, so it is recommended to perform a stability study in your chosen solvent system if the solution is to be stored for any length of time.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of anthraquinone derivatives include exposure to light (photodegradation), elevated temperatures (thermal degradation), high humidity, and extreme pH conditions (hydrolysis). Oxidative degradation can also occur. The specific susceptibility of this compound to these factors should be experimentally determined.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of anthraquinone derivatives can involve hydroxylation, dealkylation, or cleavage of the quinone ring system under various stress conditions. Forced degradation studies can help elucidate the specific degradation pathways for this compound.

Q5: How can I detect and quantify the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometric (MS) detection is a highly effective method for monitoring the stability of this compound.[1][2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.[4][5][6]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvent for dissolution (e.g., methanol, DMSO)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Mass spectrometry can be used to elucidate the structure of the major degradants.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector. An in-line mass spectrometer is highly recommended for peak identification.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over a suitable time to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of the parent compound and any observed degradants.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start Start prep_solid 1,2,5,6-Tetrahydroxy- anthraquinone (Solid) start->prep_solid prep_solution Prepare Stock Solution (e.g., 1 mg/mL) prep_solid->prep_solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (60°C, 80°C) photo Photostability (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis & Characterization hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_stress Stress Factors parent This compound degradation_products Degradation Products (e.g., hydroxylated species, ring-opened products) parent->degradation_products Degradation light Light light->degradation_products heat Heat heat->degradation_products humidity Humidity humidity->degradation_products ph Extreme pH ph->degradation_products oxidants Oxidants oxidants->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Optimization of reaction conditions for Friedel-Crafts acylation of hydroxyaromatic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of hydroxyaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Friedel-Crafts acylation on a phenol or other hydroxyaromatic compound?

The main challenge is the competition between two possible reaction pathways: C-acylation and O-acylation. Phenols are bidentate nucleophiles, meaning they can be acylated on the aromatic ring to form the desired hydroxyaryl ketone (C-acylation) or on the phenolic oxygen to form a phenyl ester (O-acylation).

Q2: How does the choice of catalyst influence the outcome of the reaction (C- vs. O-acylation)?

The concentration of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a critical factor. High concentrations of the catalyst favor C-acylation, while low concentrations tend to yield the O-acylated product. With an excess of the catalyst, the initially formed O-acylated product can undergo a Fries rearrangement to the more thermodynamically stable C-acylated ketone.

Q3: What is the Fries rearrangement and how is it related to the Friedel-Crafts acylation of phenols?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis or Brønsted acid catalyst. In many cases, the Friedel-Crafts acylation of a phenol is a two-step process: an initial O-acylation to form the ester, followed by a Fries rearrangement to the C-acylated product. This is particularly true when a stoichiometric excess of the Lewis acid is used.

Q4: Are there alternative methods to avoid O-acylation?

Yes. One common strategy is to protect the hydroxyl group before acylation. For instance, the phenol can be converted to its corresponding silyl ether. The silyl ether is then C-acylated under standard Friedel-Crafts conditions, and the silyl protecting group is cleaved during the aqueous workup to yield the hydroxyaryl ketone directly.

Q5: What factors control the regioselectivity (ortho vs. para) of C-acylation?

The regioselectivity of the Friedel-Crafts acylation on phenols is often temperature-dependent. Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures tend to yield more of the ortho-isomer. The choice of solvent can also influence the ortho/para ratio. Non-polar solvents may favor the ortho product, whereas more polar solvents can increase the proportion of the para product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired C-acylated product. 1. Catalyst deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, reducing its activity. 2. Formation of O-acylated product: The reaction conditions may favor the kinetically controlled O-acylation over the thermodynamically controlled C-acylation. 3. Deactivated aromatic ring: The presence of strong electron-withdrawing groups on the aromatic ring can render it unreactive towards Friedel-Crafts acylation.1. Increase the amount of Lewis acid catalyst: A stoichiometric amount or even an excess is often required to overcome catalyst deactivation and promote the Fries rearrangement of any O-acylated intermediate. 2. Modify reaction conditions to favor C-acylation: Use a higher concentration of the Lewis acid and consider increasing the reaction temperature to promote the Fries rearrangement. 3. Protect the hydroxyl group: Convert the phenol to a silyl ether or another suitable protecting group before acylation to prevent O-acylation and catalyst coordination. 4. Consider alternative synthetic routes: For highly deactivated systems, other methods like the Houben-Hoesch reaction may be more suitable.
The main product is the O-acylated ester instead of the C-acylated ketone. 1. Insufficient Lewis acid catalyst: Low concentrations of the catalyst favor O-acylation.

Side reactions to avoid in the synthesis of polyhydroxyanthraquinones.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of polyhydroxyanthraquinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during the synthesis of polyhydroxyanthraquinones.

Synthesis Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common method for synthesizing the anthraquinone core, typically by reacting a substituted benzene (like catechol) with phthalic anhydride. However, this reaction is prone to several side reactions that can significantly impact yield and purity.

Question 1: My Friedel-Crafts reaction with catechol and phthalic anhydride is producing a low yield of the desired 1,2-dihydroxyanthraquinone (alizarin) and a lot of tar-like substances. What is causing this and how can I prevent it?

Answer:

The reaction of catechol with phthalic anhydride in the presence of a Lewis acid like AlCl₃ or concentrated H₂SO₄ is known to produce significant amounts of tars and undesirable isomers.[1] This is primarily due to the high reactivity of the catechol ring, which can lead to multiple acylations and polymerization reactions. The strong acid catalyst can also promote side reactions.

Troubleshooting Steps:

  • Protecting Groups: The most effective way to improve the regioselectivity and reduce tar formation is to use protecting groups for the hydroxyl moieties of catechol. Protecting the hydroxyl groups as ethers (e.g., methyl or benzyl ethers) deactivates the ring slightly and directs the acylation to the desired position. The protecting groups can be removed in a subsequent step.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Using a less polar solvent might help to control the reactivity.

  • Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the reaction at a lower temperature can help to minimize the formation of tars and other byproducts.

  • Catalyst: While AlCl₃ is a common catalyst, exploring milder Lewis acids might reduce the extent of side reactions.

Question 2: The main product of my Friedel-Crafts reaction is the 2,3-dihydroxyanthraquinone isomer, not the desired 1,2-dihydroxyanthraquinone (alizarin). How can I improve the regioselectivity?

Answer:

The formation of the 2,3-dihydroxy isomer is a common problem in the direct acylation of catechol.[1] This is due to the electronic and steric effects of the hydroxyl groups.

Strategies to Enhance 1,2-Isomer Formation:

  • Protecting Groups: As mentioned previously, using protecting groups on the catechol hydroxyls is the most reliable method to control regioselectivity. The choice of protecting group can influence the directing effect.

  • Alternative Starting Materials: Consider using a starting material that already has the desired substitution pattern. For example, starting with a pre-functionalized benzene derivative can lead to a more controlled synthesis.

  • Boric Acid as a Catalyst/Additive: In some related syntheses, such as the preparation of quinizarin (1,4-dihydroxyanthraquinone) from p-chlorophenol and phthalic anhydride, boric acid is used. It is proposed that boric acid forms an ester with the product, shifting the equilibrium towards the desired isomer.[1] This strategy could potentially be adapted for alizarin synthesis.

Synthesis Route 2: Sulfonation of Anthraquinone

This route involves the sulfonation of anthraquinone, followed by alkali fusion to introduce the hydroxyl groups. While this method can be effective, it also presents challenges related to side reactions.

Question 3: I am getting a mixture of sulfonated products and some unreacted anthraquinone. How can I improve the yield and selectivity of anthraquinone-2-sulfonic acid?

Answer:

The sulfonation of anthraquinone can lead to a mixture of mono- and di-sulfonated products, as well as unreacted starting material. The position of sulfonation is highly dependent on the reaction conditions.

Optimizing Sulfonation:

  • Temperature Control: The temperature of the sulfonation reaction is a critical parameter. Heating anthraquinone with fuming sulfuric acid at around 180°C generally favors the formation of anthraquinone-2-sulfonic acid.[2]

  • Mercury Catalyst (with caution): Historically, mercury or its salts have been used as catalysts to direct the sulfonation to the alpha-position (e.g., to produce anthraquinone-1-sulfonic acid).[3][4] However, due to the high toxicity of mercury, this method is now largely avoided in favor of non-mercury alternatives.[5] If alpha-sulfonation is desired, extreme care must be taken to handle and dispose of the mercury waste properly.

  • Reaction Time: The duration of the reaction will also affect the product distribution. Shorter reaction times may lead to incomplete reaction, while longer times can result in over-sulfonation.

  • Oleum Concentration: The concentration of SO₃ in the fuming sulfuric acid (oleum) is another important factor. Using oleum with a specific SO₃ content can help to control the extent of sulfonation.

Question 4: The alkali fusion of my sodium anthraquinone-2-sulfonate is giving a low yield of alizarin and some dark, insoluble byproducts. What could be the issue?

Answer:

The alkali fusion step, where the sulfonic acid group is replaced by a hydroxyl group, requires harsh conditions (high temperature and strong base), which can lead to decomposition and the formation of byproducts.

Improving the Alkali Fusion Step:

  • Temperature and Pressure Control: This reaction is typically carried out under pressure at temperatures around 200°C.[2] Precise control of these parameters is essential to maximize the yield of alizarin and minimize degradation.

  • Oxidizing Agent: The addition of an oxidizing agent, such as potassium chlorate (KClO₃) or a nitrate, is crucial for the introduction of the second hydroxyl group to form alizarin.[2][6]

  • Atmosphere: Performing the reaction under an inert atmosphere can help to prevent unwanted oxidative side reactions.

  • Purity of the Starting Material: The purity of the sodium anthraquinone-2-sulfonate is important. Impurities from the sulfonation step can interfere with the fusion reaction and lead to the formation of byproducts.

Data Presentation

Table 1: Comparison of Alizarin Synthesis Routes and Common Side Products

Synthesis RouteKey ReagentsCommon Side ProductsMitigation Strategies
Friedel-Crafts Acylation Phthalic anhydride, Catechol, AlCl₃/H₂SO₄Tar, Hydroxyphenylxanthines, 2,3-dihydroxyanthraquinoneUse of protecting groups on catechol, temperature control, alternative catalysts.[1]
Sulfonation of Anthraquinone Anthraquinone, Fuming H₂SO₄, NaOH, KClO₃Over-sulfonated anthraquinones, Oxidation byproductsPrecise temperature and pressure control, use of oxidizing agents.[2][7]
Bromination of Anthraquinone Anthraquinone, Bromine, KOHMixture of polyhydroxyanthraquinonesDifficult to control, often leads to a mixture of products.[1]

Experimental Protocols

Protocol 1: Synthesis of Sodium Anthraquinone-2-sulfonate (Non-Mercury Method)

This protocol is an alternative to the traditional mercury-catalyzed sulfonation.

  • Nitration of Anthraquinone: Anthraquinone is reacted with concentrated nitric acid to produce nitroanthraquinone.

  • Sulfonation: The resulting nitroanthraquinone is then reacted with sodium sulfite in a suitable solvent, such as an ionic liquid, to yield the sodium salt of anthraquinone-2-sulfonic acid.[5] This method avoids the use of toxic mercury and can provide a high yield of the desired product.

Protocol 2: Alkali Fusion to Synthesize Alizarin
  • Reaction Setup: Sodium anthraquinone-2-sulfonate is mixed with a concentrated solution of sodium hydroxide and an oxidizing agent like potassium chlorate in a high-pressure autoclave.

  • Heating and Pressurization: The mixture is heated to approximately 200°C under pressure for a specified time.[2]

  • Work-up: After the reaction is complete, the autoclave is cooled, and the reaction mixture is carefully acidified. The precipitated crude alizarin is then collected by filtration.

  • Purification: The crude alizarin can be purified by recrystallization from a suitable solvent or by chromatography (e.g., HPLC).[8][9][10]

Visualizations

experimental_workflow_sulfonation cluster_sulfonation Step 1: Sulfonation cluster_neutralization Step 2: Neutralization cluster_fusion Step 3: Alkali Fusion cluster_purification Step 4: Purification A Anthraquinone C Anthraquinone-2-sulfonic acid A->C Sulfonation B Fuming H₂SO₄ (180°C) B->C E Sodium Anthraquinone-2-sulfonate C->E Neutralization D NaOH D->E G Crude Alizarin E->G Alkali Fusion F NaOH, KClO₃ (200°C, Pressure) F->G I Pure Alizarin G->I Purification H Acidification & Filtration H->I

Caption: Experimental workflow for the synthesis of alizarin via the sulfonation route.

side_reaction_logic cluster_conditions Reaction Conditions cluster_side_products Side Products cluster_mitigation Mitigation Strategies Cond1 High Temperature SP1 Tar Formation Cond1->SP1 SP4 Oxidation Byproducts Cond1->SP4 Cond2 Strong Acid Catalyst Cond2->SP1 SP2 Isomer Formation (e.g., 2,3-dihydroxy) Cond2->SP2 Cond3 Unprotected Hydroxyls Cond3->SP2 Cond4 Excess Sulfonating Agent SP3 Poly-sulfonation Cond4->SP3 Mit1 Use Protecting Groups Mit1->SP2 Prevents Mit2 Optimize Temperature Mit2->SP1 Reduces Mit2->SP4 Reduces Mit3 Control Reagent Stoichiometry Mit3->SP3 Avoids

Caption: Logical relationships between reaction conditions, side products, and mitigation strategies.

References

Technical Support Center: Enhancing the Stability of 1,2,5,6-Tetrahydroxyanthraquinone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,2,5,6-Tetrahydroxyanthraquinone in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: Anthraquinones can undergo degradation in both acidic and basic conditions, with the rate of degradation often being pH-dependent.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general behavior of anthraquinones, the likely degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the anthraquinone ring structure or modification of the hydroxyl groups can occur under acidic or basic conditions.

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinones and other oxidation products. This can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.

  • Photodegradation: Absorption of light energy can lead to the formation of excited states that can then undergo various reactions, including ring cleavage or reactions with other molecules in the solution.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally. Generally, neutral or slightly acidic conditions may be preferable.

  • Temperature Control: Conduct experiments at the lowest feasible temperature and avoid prolonged exposure to high temperatures.

  • Light Protection: Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • Use of Stabilizers: The addition of antioxidants or other stabilizing agents may be beneficial.

Q4: What are some potential stabilizing agents for this compound?

A4: While specific data for this compound is limited, antioxidants are commonly used to stabilize similar phenolic compounds.[1] Consider exploring the use of:

  • Ascorbic Acid (Vitamin C): A common antioxidant that can protect against oxidative degradation.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that may be effective in non-aqueous or mixed-solvent systems.

  • Chelating Agents (e.g., EDTA): These can sequester metal ions that may catalyze degradation reactions.

The effectiveness of any stabilizer should be validated for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound over time in solution Degradation due to pH, temperature, light, or oxidation.Conduct a forced degradation study (see Experimental Protocols) to identify the primary cause. Based on the results, adjust pH, lower the temperature, protect from light, or use an inert atmosphere. Consider adding a suitable stabilizer.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This will help in optimizing the experimental conditions to prevent their formation.
Color change of the solution Degradation of the anthraquinone chromophore.This is a strong indicator of degradation. Immediately take steps to mitigate the likely causes (light, heat, pH, oxygen). Prepare fresh solutions for critical experiments.
Inconsistent experimental results Variable degradation of the compound between experiments.Standardize all experimental parameters, including solution preparation, storage, and handling procedures. Ensure consistent light and temperature conditions for all samples.

Quantitative Data on Stability (Illustrative)

Disclaimer: The following data is based on studies of structurally related tetrahydroxyanthraquinone isomers and should be considered illustrative. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: Illustrative Effect of pH on the Stability of a Tetrahydroxyanthraquinone Isomer in Aqueous Solution at 25°C.

pH% Degradation after 24 hours
3.05%
5.02%
7.08%
9.025%
11.0>50%

Table 2: Illustrative Effect of Temperature on the Stability of a Tetrahydroxyanthraquinone Isomer in a pH 7.4 Buffer.

Temperature (°C)% Degradation after 8 hours
4<1%
255%
4015%
6040%

Table 3: Illustrative Effect of Light Exposure on the Stability of a Tetrahydroxyanthraquinone Isomer in Methanol at 25°C.

Light Condition% Degradation after 4 hours
Dark (control)<1%
Ambient laboratory light10%
Direct sunlight35%
UV lamp (254 nm)>60%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound in a suitable solvent to 60°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At appropriate time points, withdraw samples and analyze by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Evaluating the Efficacy of a Stabilizing Agent

Objective: To determine the effectiveness of an antioxidant in preventing the degradation of this compound under oxidative stress.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Ascorbic acid (or other antioxidant to be tested)

  • Methanol (HPLC grade)

  • HPLC system with a UV detector

Methodology:

  • Prepare Solutions:

    • Solution A: this compound (e.g., 100 µg/mL) in methanol.

    • Solution B: this compound (100 µg/mL) and ascorbic acid (e.g., 1 mM) in methanol.

  • Induce Oxidation:

    • To both Solution A and Solution B, add an equal volume of 3% H₂O₂.

    • Maintain the solutions at room temperature and protect them from light.

  • Monitor Degradation:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject aliquots of both solutions into the HPLC system.

    • Quantify the peak area of this compound in each sample.

  • Data Analysis:

    • Compare the degradation rate of this compound in the presence and absence of the antioxidant. A significantly lower degradation rate in Solution B indicates a stabilizing effect of the antioxidant.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions THA THA Deg_Products Degradation Products THA->Deg_Products Degradation This compound This compound Acid_Base Acid/Base Hydrolysis Acid_Base->THA Oxidation Oxidation (e.g., H₂O₂) Oxidation->THA Light Photolysis (UV/Vis) Light->THA Heat Thermal Stress Heat->THA

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Stock Solution of 1,2,5,6-THAQ Hydrolysis Acid/Base Hydrolysis Stock->Hydrolysis Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Compound Instability Observed Check_pH Is pH controlled? Start->Check_pH Check_Temp Is temperature minimized? Check_pH->Check_Temp Yes Action_pH Adjust and buffer pH Check_pH->Action_pH No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Action_Temp Lower temperature/ use cold room Check_Temp->Action_Temp No Check_O2 Is oxidation a risk? Check_Light->Check_O2 Yes Action_Light Use amber vials/ cover with foil Check_Light->Action_Light No Action_O2 Use inert gas/ add antioxidant Check_O2->Action_O2 Yes End Stability Improved Check_O2->End No Action_pH->Check_Temp Action_Temp->Check_Light Action_Light->Check_O2 Action_O2->End

Caption: Troubleshooting logic for enhancing stability.

References

Resolving Peak Tailing in HPLC Analysis of 1,2,5,6-Tetrahydroxyanthraquinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 1,2,5,6-Tetrahydroxyanthraquinone.

Troubleshooting Guide: Question & Answer Format

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for a polar, acidic compound like this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the hydroxyl groups of the analyte and free silanol groups on the silica-based stationary phase of the HPLC column. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the hydroxyl groups, the analyte can exist in both ionized and non-ionized forms. The ionized form will have different retention characteristics, leading to peak distortion and tailing. For acidic compounds, a mobile phase pH that is too high can cause ionization and subsequent tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Column Degradation: Over time, HPLC columns can degrade, leading to voids or channeling in the packed bed, which can cause peak distortion. Contamination of the column inlet frit can also lead to poor peak shape.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.

Q2: My peak for this compound is tailing. What is the first thing I should check?

Q3: I've acidified my mobile phase, but the peak is still tailing. What's my next step?

A3: If adjusting the mobile phase pH doesn't resolve the issue, consider the following:

  • Reduce Silanol Interactions:

    • Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize the number of free silanol groups.

    • Add a Mobile Phase Modifier: Incorporating a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, can help to mask the residual silanol groups and improve peak shape.

  • Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Inspect the Column and System:

    • If you are using a guard column, remove it and see if the peak shape improves. A contaminated guard column is a common source of peak tailing.

    • Flush the analytical column with a strong solvent to remove any potential contaminants.

    • Check all your fittings and tubing for any potential dead volumes.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the analysis of this compound?

A: A good starting point for the analysis of this compound on a C18 column would be a gradient elution with a mobile phase consisting of:

  • Solvent A: Water with 0.1% formic acid or phosphoric acid (pH adjusted to ~2.5-3.0)

  • Solvent B: Acetonitrile or Methanol

A typical gradient might be 10-90% B over 20-30 minutes. The flow rate would depend on the column dimensions but is typically around 1.0 mL/min for a 4.6 mm ID column.

Q: How do I know if my peak tailing is acceptable?

A: The symmetry of a chromatographic peak is often measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. In general, a tailing factor between 0.9 and 1.2 is considered good, while a value greater than 1.5 may indicate a problem that needs to be addressed, especially for quantitative analysis.

Q: Could the sample solvent be causing the peak tailing?

A: Yes, if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase composition, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Q: Are there alternative column chemistries I could try to reduce peak tailing?

A: If you continue to experience significant peak tailing on a standard C18 column, you could consider using a column with a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column can sometimes offer different selectivity and reduced interaction with polar analytes, potentially improving peak shape.

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Optimization
  • Prepare a series of mobile phase A solutions: Prepare aqueous solutions containing 0.1% of an acidifier (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) and adjust the pH to 2.5, 3.0, 3.5, and 4.0 using a pH meter.

  • Prepare mobile phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate it with a starting mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample: Inject a standard solution of this compound.

  • Run a gradient: Apply a linear gradient from 10% to 90% B over 20 minutes.

  • Analyze the chromatograms: For each pH value, record the retention time, peak width, and calculate the tailing factor.

  • Determine the optimal pH: Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) and adequate retention.

Protocol 2: Evaluation of Mobile Phase Additives
  • Prepare mobile phase A: Use water with the optimal pH determined in Protocol 1.

  • Prepare mobile phase B: Use HPLC-grade acetonitrile or methanol.

  • Prepare different mobile phase additive solutions: Prepare mobile phase A solutions containing no additive, 0.1% formic acid, and 0.1% trifluoroacetic acid.

  • Equilibrate and run the analysis: For each mobile phase composition, repeat steps 3-5 from Protocol 1.

  • Compare the results: Evaluate the chromatograms for each condition and compare the tailing factors to determine the most effective additive for improving peak shape.

Data Presentation

The following table provides illustrative data on how different mobile phase conditions can affect the peak shape of a related anthraquinone, emodin. This data can be used as a guide for optimizing the analysis of this compound.

Mobile Phase ConditionRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
Methanol/Water (70:30)8.51.81.9
Methanol/0.1% Phosphoric Acid in Water (70:30, pH 2.8)7.21.22.5
Acetonitrile/0.1% Formic Acid in Water (60:40, pH 2.7)6.81.12.8

Note: This data is for illustrative purposes for a related compound and actual results for this compound may vary.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_overload Is the Column Overloaded? check_ph->check_overload Yes adjust_ph->check_overload resolved Peak Tailing Resolved adjust_ph->resolved If resolved dilute_sample Dilute Sample (e.g., 10-fold) check_overload->dilute_sample Yes check_silanol Are Secondary Silanol Interactions Suspected? check_overload->check_silanol No dilute_sample->check_silanol dilute_sample->resolved If resolved use_modifier Add Mobile Phase Modifier (0.1% TFA or Formic Acid) check_silanol->use_modifier Yes check_column Is the Column or System Hardware the Issue? check_silanol->check_column No use_endcapped Use End-Capped Column use_modifier->use_endcapped use_endcapped->check_column use_endcapped->resolved If resolved flush_column Flush Column with Strong Solvent check_column->flush_column Possible Contamination replace_column Replace Column check_column->replace_column Void or Damage check_fittings Check Fittings and Tubing for Dead Volume flush_column->check_fittings check_fittings->replace_column replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Signaling Pathway of Peak Tailing due to Silanol Interactions

Silanol_Interaction cluster_column Silica-Based Stationary Phase silanol Free Silanol Groups (Si-OH) interaction Strong Secondary Interaction silanol->interaction c18 C18 Chains no_interaction Primary Hydrophobic Interaction c18->no_interaction analyte_ionized This compound (Ionized -O⁻) analyte_ionized->silanol Ionic Interaction analyte_neutral This compound (Neutral -OH) analyte_neutral->c18 Hydrophobic Interaction mobile_phase_high_ph Mobile Phase (pH > pKa) mobile_phase_high_ph->analyte_ionized mobile_phase_low_ph Mobile Phase (pH < pKa) mobile_phase_low_ph->analyte_neutral peak_tailing Peak Tailing interaction->peak_tailing good_peak Symmetrical Peak no_interaction->good_peak

Caption: The mechanism of peak tailing due to secondary silanol interactions.

Minimizing interference in spectroscopic analysis of 1,2,5,6-Tetrahydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 1,2,5,6-Tetrahydroxyanthraquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and obtain accurate, reproducible results in their experiments.

General Troubleshooting and FAQs

This section addresses common issues and questions applicable across various spectroscopic techniques.

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference in the spectroscopic analysis of this compound can arise from several sources, broadly categorized as sample-related, solvent-related, and instrument-related.

  • Sample-Related: Impurities from synthesis, degradation products, or complex biological matrices can have overlapping spectral signals. For instance, other hydroxylated anthraquinone isomers may be present.

  • Solvent-Related: The choice of solvent can significantly impact the absorption and fluorescence spectra of anthraquinones.[1][2] Solvent polarity, pH, and the presence of dissolved gases or impurities can cause spectral shifts, quenching, or interfering peaks.

  • Instrument-Related: Instrumental factors such as baseline drift, stray light, and fluctuations in the light source can introduce errors into the measurements.

Q2: How does pH affect the spectroscopic analysis of this compound?

A2: The pH of the solution can dramatically alter the UV-Vis spectrum of this compound due to the acidic nature of its phenolic hydroxyl groups.[3] In basic solutions, deprotonation of these hydroxyl groups leads to an extended conjugation of the lone pairs on the oxygen with the aromatic system. This results in a bathochromic shift (redshift) to longer wavelengths and often an increase in the intensity of the absorption (hyperchromic shift).[3] Conversely, in acidic solutions, the molecule remains protonated. It is crucial to control and report the pH of the solvent to ensure reproducibility. For some compounds, there may be one or more wavelengths where the absorbance does not change with pH, known as isosbestic points.[4]

Q3: I am observing low fluorescence intensity (quenching) in my analysis. What could be the cause?

A3: Fluorescence quenching of anthraquinone derivatives can be caused by several factors:

  • Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in fluorescence intensity.

  • Solvent Effects: The polarity of the solvent can influence fluorescence. Some solvents may promote non-radiative decay pathways, thus quenching fluorescence.

  • Presence of Quenchers: Certain molecules, including some aromatic hydrocarbons, can act as quenchers through charge-transfer or electron-transfer interactions with the excited state of the anthraquinone.[5]

  • Dissolved Oxygen: Dissolved oxygen is a well-known quencher of fluorescence. It is advisable to degas solvents, especially for quantitative fluorescence measurements.

  • pH: Changes in pH can alter the electronic structure of the molecule, potentially leading to a decrease in fluorescence quantum yield.

UV-Vis Spectroscopy Troubleshooting

Q4: My UV-Vis baseline is drifting. How can I fix this?

A4: Baseline drift in UV-Vis spectroscopy can be caused by several factors:

  • Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time to stabilize the light source and detector.

  • Temperature Fluctuations: Changes in ambient temperature can affect the instrument's electronics and optics. Maintain a stable laboratory temperature.

  • Solvent Volatility: If using a volatile solvent, evaporation from the cuvette can change the concentration and cause the baseline to drift. Keep the cuvette capped.

  • Contaminated Optics: Dirty or degraded optical components can scatter light and contribute to baseline instability. Follow the manufacturer's instructions for cleaning the optics.

Q5: I am seeing a non-linear Beer-Lambert plot at high concentrations. Why is this happening?

A5: Deviations from the Beer-Lambert law at high concentrations are common and can be attributed to:

  • Molecular Interactions: At high concentrations, solute molecules may interact with each other, altering their absorptivity.

  • Changes in Refractive Index: High analyte concentrations can change the refractive index of the solution, which can affect the measured absorbance.

  • Stray Light: Unwanted light reaching the detector can cause significant negative deviations from linearity, especially at high absorbances.

  • Polychromatic Radiation: The Beer-Lambert law is strictly valid for monochromatic radiation. The use of a wider bandwidth can lead to non-linearity.

To mitigate this, it is recommended to work within a lower concentration range where the relationship between absorbance and concentration is linear, typically with an absorbance below 1.0.

Fluorescence Spectroscopy Troubleshooting

Q6: The shape and peak wavelength of my fluorescence emission spectrum change with different solvents. Is this normal?

A6: Yes, this phenomenon, known as solvatochromism, is expected for many fluorescent molecules, including anthraquinone derivatives.[2][6][7] The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents.[2] This results in a shift in the emission maximum. Generally, in more polar solvents, a bathochromic (red) shift is observed for molecules with an intramolecular charge transfer character.[1][6] Always report the solvent used when presenting fluorescence data.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Q7: I am experiencing signal suppression or enhancement in my LC-MS analysis. What is causing this and how can I minimize it?

A7: This phenomenon is known as the matrix effect and is a significant challenge in LC-MS, especially when analyzing complex samples like plant extracts.[8] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's source, leading to either a suppression or enhancement of the signal.

Strategies to Minimize Matrix Effects:

  • Improve Sample Preparation: Employ more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering compounds.

  • Use a Different Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI) or vice versa, as they may be less susceptible to matrix effects for your specific analyte and matrix.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will experience similar matrix effects to the analyte, allowing for accurate quantification.

Quantitative Data Summary

Table 1: Influence of pH on the UV-Vis Spectrum of Phenolic Compounds

ConditionEffect on Hydroxyl GroupImpact on SpectrumReference
Basic pH DeprotonationBathochromic shift (redshift) and Hyperchromic shift (increased intensity)[3]
Acidic/Neutral pH ProtonatedHypsochromic shift (blueshift) and Hypochromic shift (decreased intensity) relative to the deprotonated form[3]

Table 2: Common Solvents and their Polarity

SolventPolarity IndexNotes
Hexane 0.1Non-polar
Toluene 2.4Non-polar
Dichloromethane 3.1Polar aprotic
Acetone 5.1Polar aprotic
Ethanol 4.3Polar protic
Methanol 5.1Polar protic
Acetonitrile 5.8Polar aprotic
Water 10.2Polar protic

Note: The spectral shifts of this compound will be influenced by solvent polarity.[1][2]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of this compound from a Plant Matrix

  • Extraction: a. Weigh 1 gram of the homogenized and dried plant material. b. Add 10 mL of methanol. c. Sonicate for 30 minutes in a water bath. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet two more times and combine the supernatants.

  • Solvent Evaporation: a. Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 1 mL of 10% methanol in water. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities. e. Elute the anthraquinones with 5 mL of methanol.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Extraction Extraction (e.g., Methanol) Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Cleanup (e.g., SPE) Filtration->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation Spectro_Detection Spectroscopic Detection (UV-Vis, Fluorescence, MS) LC_Separation->Spectro_Detection Data_Acquisition Data Acquisition Spectro_Detection->Data_Acquisition Quantification Quantification & Interpretation Data_Acquisition->Quantification

Caption: General experimental workflow for spectroscopic analysis.

Troubleshooting_Tree cluster_sample Sample Preparation Problem Inaccurate Results? Check_Sample Check Sample Prep Problem->Check_Sample Is sample complex? Check_Instrument Check Instrument Settings Problem->Check_Instrument Is baseline noisy? Check_Method Check Method Parameters Problem->Check_Method Is peak shape poor? Purity Impure Analyte? Check_Sample->Purity Matrix Matrix Effects? Check_Sample->Matrix pH_Solvent Incorrect pH/Solvent? Check_Sample->pH_Solvent Purify Purify Sample Purity->Purify Yes Improve_Cleanup Improve Cleanup Matrix->Improve_Cleanup Yes Adjust_Solvent Adjust Solvent/pH pH_Solvent->Adjust_Solvent Yes

Caption: Troubleshooting decision tree for inaccurate results.

Matrix_Effects cluster_source Ion Source Droplet ESI Droplet MS To Mass Analyzer Droplet->MS Analyte Ion Signal (Suppressed or Enhanced) Droplet->MS Ideal Analyte Ion Signal Analyte Analyte Analyte->Droplet Enters Droplet Matrix_Mol Matrix Component Matrix_Mol->Droplet Enters Droplet

References

Scaling up the synthesis of 1,2,5,6-Tetrahydroxyanthraquinone for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,2,5,6-Tetrahydroxyanthraquinone for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial synthesis of this compound?

A1: The main challenge lies in the precise positioning of the four hydroxyl groups on the anthraquinone core. Direct, high-yield synthesis is not widely documented, and common issues include low regioselectivity, harsh reaction conditions leading to decomposition, and difficulties in purification.[1][2]

Q2: What are the most plausible synthetic routes for scaling up production?

A2: Several strategies can be adapted from the synthesis of related polyhydroxyanthraquinones:

  • Multi-step synthesis: Starting from more accessible anthraquinone derivatives like alizarin (1,2-dihydroxyanthraquinone) or quinizarin (1,4-dihydroxyanthraquinone) and introducing additional hydroxyl groups through regioselective hydroxylation.

  • Friedel-Crafts acylation: Reacting a highly hydroxylated benzene derivative with phthalic anhydride. However, protecting the hydroxyl groups is crucial due to the harsh reaction conditions.[1]

  • Condensation reactions: A hypothetical route involves the condensation of two molecules of a substituted benzene derivative, such as 3,4-dihydroxybenzoic acid, under strong acidic conditions, similar to the synthesis of rufigallol.[2]

Q3: Are there any biosynthetic routes available?

A3: In nature, anthraquinones are produced via the polyketide or shikimate pathways.[2] While direct industrial biosynthesis of this compound is not established, exploring engineered enzymatic systems could be a future avenue for a greener synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in Friedel-Crafts Acylation

The Friedel-Crafts acylation of a substituted benzene with phthalic anhydride is a key step in building the anthraquinone skeleton. Low yields are a common problem, especially with hydroxylated starting materials.

Potential Cause Troubleshooting Suggestion
Decomposition of hydroxylated benzene derivative Use protecting groups for the hydroxyl functions that are stable under Friedel-Crafts conditions.
Suboptimal catalyst or reaction conditions Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, zeolites). Consider solvent-free mechanochemical conditions which can sometimes offer higher yields.[3][4]
Side reactions and byproduct formation Optimize the stoichiometry of reactants and catalyst. Monitor the reaction progress closely to minimize over-reaction or side-product formation.
Incomplete cyclization of o-benzoylbenzoic acid intermediate Ensure complete conversion by using a strong dehydrating agent like concentrated sulfuric acid for the cyclization step.[5]
Problem 2: Poor Regioselectivity during Hydroxylation

Introducing hydroxyl groups at the desired 5 and 6 positions on an existing anthraquinone core is a significant hurdle.

Potential Cause Troubleshooting Suggestion
Lack of directing group influence Utilize starting materials with existing functional groups that can direct hydroxylation to the desired positions.
Harsh hydroxylation reagents Explore milder and more selective hydroxylation methods, such as aerobic photooxidative hydroxylation or biocatalytic approaches with engineered enzymes.[6][7]
Isomer formation Employ advanced purification techniques like preparative HPLC to separate the desired isomer from unwanted byproducts.
Problem 3: Difficulty in Product Purification

Polyhydroxyanthraquinones often have poor solubility and can be challenging to purify from complex reaction mixtures.

Potential Cause Troubleshooting Suggestion
Presence of closely related isomers and byproducts Utilize a multi-step purification strategy, starting with extraction, followed by column chromatography (e.g., silica gel, C18), and final recrystallization.
Low solubility of the product Screen a range of solvents for crystallization. Acetic acid, nitrobenzene, and mixtures like DMSO/acetone have been used for similar compounds.[8]
Thermal instability For thermally stable compounds, sublimation under high vacuum can be an effective final purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

Catalyst System Substrates Reaction Time Temperature Yield Reference
AlCl₃ (Mechanochemical)Pyrene + Phthalic Anhydride2 hRoom Temp.79%[3]
[Emim]Br-AlCl₃ (Ionic Liquid)Benzene + Phthalic Anhydride3 h30 °C88.4% (of o-benzoyl benzoic acid)[9]
AlCl₃/NaClPhthalic Anhydride + Catechol4 h110 - 165 °C55% (of Alizarin)[10]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation and Cyclization

This protocol is a generalized procedure based on the synthesis of anthraquinone derivatives and should be optimized for the specific hydroxylated substrates.

  • Protection of Hydroxyl Groups (if necessary): Protect the hydroxyl groups of the substituted benzene derivative with a suitable protecting group that is stable to Lewis acids.

  • Acylation:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add the protected hydroxylated benzene derivative and phthalic anhydride.

    • If using a solvent, an anhydrous non-polar solvent can be used. For solvent-free conditions, ball milling can be employed.[3][4]

    • Stir the mixture at the optimized temperature and for the determined reaction time (see Table 1 for examples).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation of o-benzoylbenzoic acid derivative:

    • Quench the reaction by carefully adding the mixture to ice-cold dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude o-benzoylbenzoic acid derivative by recrystallization or column chromatography.

  • Cyclization:

    • Add the purified o-benzoylbenzoic acid derivative to concentrated sulfuric acid.

    • Heat the mixture to promote intramolecular cyclization.

    • After the reaction is complete, cool the mixture and pour it onto ice to precipitate the anthraquinone derivative.

  • Deprotection (if necessary): Remove the protecting groups to yield the final polyhydroxyanthraquinone.

  • Purification: Purify the final product using the methods described in the troubleshooting section.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification start1 Protected Hydroxylated Benzene Derivative acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) start1->acylation start2 Phthalic Anhydride start2->acylation extraction Extraction & Work-up acylation->extraction cyclization Cyclization (Conc. H2SO4) deprotection Deprotection cyclization->deprotection chromatography Column Chromatography deprotection->chromatography extraction->cyclization crystallization Recrystallization / Sublimation chromatography->crystallization product This compound crystallization->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Synthesis Issue? low_yield Low Yield? start->low_yield poor_selectivity Poor Regioselectivity? start->poor_selectivity purification_issue Purification Difficulty? start->purification_issue low_yield->poor_selectivity No optimize_fc Optimize Friedel-Crafts: - Catalyst - Temperature - Solvent-free low_yield->optimize_fc Yes protecting_groups Use Protecting Groups low_yield->protecting_groups Yes poor_selectivity->purification_issue No milder_hydroxylation Explore Milder Hydroxylation Methods poor_selectivity->milder_hydroxylation Yes advanced_purification Employ Advanced Purification: - Prep-HPLC - Multi-solvent crystallization purification_issue->advanced_purification Yes end Successful Synthesis purification_issue->end No optimize_fc->end protecting_groups->end milder_hydroxylation->end advanced_purification->end

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of Tetrahydroxyanthraquinone Isomers as Protein Kinase CK2 Inhibitors: A Focus on Quinalizarin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research into the protein kinase CK2 inhibitory activities of 1,2,5,6-Tetrahydroxyanthraquinone and its isomer, Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone). While Quinalizarin has been extensively studied and identified as a potent and selective CK2 inhibitor, there is a notable absence of published experimental data on the CK2 inhibitory properties of this compound. This guide, therefore, provides a detailed analysis of Quinalizarin's performance as a CK2 inhibitor, supported by available experimental data, while highlighting the current knowledge gap regarding its 1,2,5,6-isomer.

Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone): A Potent and Selective CK2 Inhibitor

Quinalizarin has emerged from screening studies as a highly effective inhibitor of protein kinase CK2, a key regulator of numerous cellular processes with implications in cancer and other diseases.[1][2] Its inhibitory action is characterized by high potency and remarkable selectivity, distinguishing it from other compounds in the same chemical class.

Quantitative Inhibitory Data

The inhibitory potency of Quinalizarin against protein kinase CK2 has been quantified through various biochemical assays. The key metrics, IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), demonstrate its strong inhibitory effect.

CompoundTargetIC50KiInhibition Mechanism
Quinalizarin CK2 Holoenzyme0.15 µM0.058 µMATP-competitive[1]
(1,2,5,8-Isomer)CK2α (catalytic subunit)1.35 µM0.675 µMATP-competitive
This compound CK2No data availableNo data availableNo data available

Table 1: Summary of the quantitative data on the inhibition of protein kinase CK2 by Quinalizarin. Data for the 1,2,5,6-isomer is not available in the reviewed literature.

Selectivity Profile

A crucial aspect of a kinase inhibitor's utility is its selectivity. Quinalizarin has been shown to be highly selective for CK2. When tested against a large panel of other protein kinases, it displayed minimal off-target inhibition, making it a valuable tool for studying CK2-specific functions.[1][3]

Experimental Protocols

The determination of the inhibitory activity of compounds like Quinalizarin against protein kinase CK2 typically involves in vitro kinase assays. The following is a generalized protocol based on common methodologies described in the literature.

In Vitro Protein Kinase CK2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2 (holoenzyme or catalytic subunit)

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP (radiolabeled ATP) or fluorescently labeled ATP analog

  • Test compound (e.g., Quinalizarin) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the kinase reaction buffer. Prepare a reaction mixture containing the peptide substrate and CK2 enzyme in the kinase reaction buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP) to the reaction mixture. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution, which typically denatures the enzyme.

  • Separation of Phosphorylated Substrate: Spot a portion of the reaction mixture onto phosphocellulose paper. The negatively charged phosphorylated peptide will bind to the positively charged paper, while the unused [γ-³²P]ATP is washed away.

  • Washing: Wash the phosphocellulose paper multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabel.

  • Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. For non-radioactive methods, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of CK2 activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Cellular Processes and Workflows

To better understand the context of CK2 inhibition and the experimental procedures involved, the following diagrams have been generated using the DOT language.

CK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CK2 Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Activate Stress_Signals Stress Signals Stress_Signals->CK2 Activate Cell_Proliferation Cell Proliferation CK2->Cell_Proliferation Apoptosis_Inhibition Apoptosis Inhibition CK2->Apoptosis_Inhibition Gene_Expression Gene Expression CK2->Gene_Expression Quinalizarin Quinalizarin Quinalizarin->CK2 Inhibits

Caption: Simplified Protein Kinase CK2 Signaling Pathway and Point of Inhibition by Quinalizarin.

Experimental_Workflow cluster_workflow In Vitro CK2 Inhibition Assay Workflow A 1. Prepare Reagents (CK2, Substrate, ATP, Inhibitor) B 2. Initiate Kinase Reaction A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction C->D E 5. Separate Phosphorylated Substrate D->E F 6. Quantify Signal E->F G 7. Analyze Data (IC50 determination) F->G

Caption: General workflow for an in vitro protein kinase CK2 inhibition assay.

Conclusion

Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) stands out as a well-characterized, potent, and selective inhibitor of protein kinase CK2. The available quantitative data and established experimental protocols provide a solid foundation for its use in research and drug development. In stark contrast, the scientific community currently lacks published data on the CK2 inhibitory activity of this compound. This significant knowledge gap prevents a direct comparative analysis of these two isomers. Future research efforts are warranted to investigate the potential of this compound as a CK2 inhibitor to enable a comprehensive understanding of the structure-activity relationships within the tetrahydroxyanthraquinone class of compounds.

References

A Comparative Examination of the Biological Activities of Tetrahydroxyanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Tetrahydroxyanthraquinone Isomers' Biological Efficacy, Supported by Experimental Data and Methodologies.

Tetrahydroxyanthraquinones, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse biological activities. These activities, which range from anticancer to antimicrobial effects, are highly dependent on the specific isomeric form of the molecule—that is, the arrangement of the four hydroxyl groups on the anthraquinone core. This guide provides a comparative analysis of the biological activities of prominent tetrahydroxyanthraquinone isomers, including 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin) and 1,4,5,8-tetrahydroxyanthraquinone (Rufigallol), supplemented with available data for other isomers.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities of various tetrahydroxyanthraquinone isomers. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity of Tetrahydroxyanthraquinone Isomers
IsomerCell LineAssayIC₅₀ (µM)Reference
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) MOLT-4 (Acute lymphoblastic leukemia)Not Specified0.33[1]
H9 (T-cell lymphoma)Not Specified0.45[1]
HuT 78 (Cutaneous T-cell lymphoma)Not Specified0.83[1]
A549 (Lung carcinoma)MTTNot Specified
NCI-H460 (Large cell lung cancer)MTTNot Specified
NCI-H23 (Lung adenocarcinoma)MTTNot Specified
1,4,5,8-Tetrahydroxyanthraquinone (Rufigallol) Data Not Available
1,3,5,7-Tetrahydroxyanthraquinone Data Not Available

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Antimicrobial Activity of Tetrahydroxyanthraquinone Isomers
IsomerMicroorganismMIC (µg/mL)Reference
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) Staphylococcus aureus12.5
Methicillin-resistant S. aureus (MRSA)12.5
1,4,5,8-Tetrahydroxyanthraquinone (Rufigallol) Data Not Available
1,3,5,7-Tetrahydroxyanthraquinone Bacillus subtilis75[2]
Staphylococcus aureus75[2]
Escherichia coli75[2]
Salmonella typhi75[2]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Comparative Antioxidant Activity of Tetrahydroxyanthraquinone Isomers
IsomerAssayIC₅₀ (µg/mL)Reference
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available
1,4,5,8-Tetrahydroxyanthraquinone (Rufigallol) DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure antioxidant capacity.

Table 4: Comparative Anti-inflammatory Activity of Tetrahydroxyanthraquinone Isomers
IsomerCell LineParameter MeasuredIC₅₀Reference
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) RAW 264.7 (Macrophage)Nitric Oxide (NO) ProductionData Not Available
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Data Not Available
1,4,5,8-Tetrahydroxyanthraquinone (Rufigallol) RAW 264.7 (Macrophage)Nitric Oxide (NO) ProductionData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of tetrahydroxyanthraquinone isomers incubate1->add_compound incubate2 Incubate for a specified period (e.g., 24, 48, 72h) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance

MTT assay experimental workflow.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroxyanthraquinone isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_readout Result Determination prepare_compound Prepare serial dilutions of tetrahydroxyanthraquinone isomers dispense_compound Dispense dilutions into 96-well plate prepare_inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well dispense_compound->add_inoculum incubate Incubate at appropriate temperature and duration add_inoculum->incubate read_mic Visually inspect for turbidity or measure absorbance incubate->read_mic determine_mic Determine the lowest concentration with no visible growth (MIC) read_mic->determine_mic

Broth microdilution experimental workflow.
  • Preparation of Antimicrobial Agent: Prepare a stock solution of the tetrahydroxyanthraquinone isomer and perform serial two-fold dilutions in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth (turbidity).

Signaling Pathway Modulation

The biological effects of tetrahydroxyanthraquinones are often mediated through their interaction with specific cellular signaling pathways. Quinalizarin, in particular, has been shown to modulate several key pathways involved in cancer cell proliferation and survival.

Quinalizarin-Induced Apoptosis in Cancer Cells

Quinalizarin has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of multiple signaling cascades. A key mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling events.

Signaling Pathway of Quinalizarin in Cancer

Quinalizarin_Signaling cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Quinalizarin Quinalizarin ROS ↑ Reactive Oxygen Species (ROS) Quinalizarin->ROS Akt Akt Pathway Quinalizarin->Akt inhibits STAT3 STAT3 Pathway Quinalizarin->STAT3 inhibits NFkB NF-κB Pathway Quinalizarin->NFkB inhibits MAPK MAPK Pathway (p38, JNK) ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis inhibits STAT3->Apoptosis inhibits NFkB->Apoptosis inhibits

Signaling pathways modulated by Quinalizarin.
  • ROS Generation: Quinalizarin treatment can lead to an increase in intracellular ROS levels.

  • MAPK Pathway: The accumulation of ROS can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically p38 and JNK, which are known to promote apoptosis.

  • Inhibition of Pro-Survival Pathways: Quinalizarin has been shown to inhibit the phosphorylation and activation of pro-survival signaling molecules such as Akt, STAT3, and NF-κB. The inactivation of these pathways contributes to the induction of apoptosis.

The specific signaling pathways modulated by other tetrahydroxyanthraquinone isomers, such as rufigallol, are less well-characterized and represent an area for future research.

Conclusion

This comparative guide highlights the significant biological potential of tetrahydroxyanthraquinone isomers. Quinalizarin, in particular, demonstrates notable cytotoxic and antimicrobial activities, with its anticancer effects linked to the modulation of key signaling pathways. However, a clear data gap exists for other isomers like rufigallol, underscoring the need for further comparative studies to fully elucidate the structure-activity relationships within this class of compounds. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to expand our understanding of these promising molecules.

References

Validating 1,2,5,6-Tetrahydroxyanthraquinone as a Food Processing Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal processing of food, essential for ensuring safety and extending shelf life, can also induce a cascade of chemical reactions that alter the nutritional and sensory qualities of the final product. Monitoring the extent of these changes is crucial for quality control and for understanding the formation of potentially harmful compounds. This guide provides a comparative analysis of 1,2,5,6-Tetrahydroxyanthraquinone as an emerging biomarker for thermal processing in anthocyanin-rich foods, benchmarking it against established markers such as Maillard reaction products (MRPs), acrylamide, and furan.

This compound: A Novel Indicator of Anthocyanin Degradation

This compound is a member of the anthraquinone family of compounds. Its potential as a food processing biomarker stems from its formation through the degradation of anthocyanins, the pigments responsible for the red, purple, and blue colors of many fruits and vegetables[1][2]. During thermal processing, the anthocyanin structure can be cleaved, leading to the formation of various degradation products, including tetrahydroxyanthraquinones[1][3]. The presence and concentration of this compound can, therefore, serve as an indicator of the intensity of heat treatment applied to anthocyanin-containing foods.

Comparison with Alternative Food Processing Biomarkers

The utility of this compound as a biomarker is best understood in the context of other well-established markers of thermal processing.

Biomarker CategoryFormation MechanismTypical Food MatricesAdvantagesDisadvantages
This compound Degradation of anthocyanins during thermal processing[1][2].Anthocyanin-rich foods such as berries, grapes, and red cabbage.Specific to anthocyanin-containing foods, providing targeted information on the degradation of these important phytonutrients.Limited to anthocyanin-rich matrices; less established than other markers with a need for more extensive validation.
Maillard Reaction Products (MRPs) Reaction between reducing sugars and amino acids (the Maillard reaction) upon heating.A wide variety of heated foods, including baked goods, roasted coffee, and processed meats.Broadly applicable across many food types; some MRPs contribute to desirable flavor and color.A complex and diverse group of compounds, making it challenging to select a single representative marker; some MRPs, like advanced glycation end products (AGEs), are associated with negative health effects.
Acrylamide Formed from asparagine and reducing sugars at high temperatures.Fried, baked, and roasted carbohydrate-rich foods like potato chips, french fries, and bread.A well-studied and regulated compound with established analytical methods.Classified as a probable human carcinogen, making its presence a safety concern rather than just a quality indicator.
Furan Formed through the thermal degradation of various precursors including carbohydrates, amino acids, and ascorbic acid.A wide range of heat-treated foods, including coffee, canned and jarred foods.Indicates the intensity of heat treatment in a broad range of processed foods.Classified as a possible human carcinogen, raising safety concerns.

Experimental Protocols

Accurate and reliable quantification of these biomarkers is paramount for their validation and routine use. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.

Protocol for Quantification of this compound in Processed Berry Juice using HPLC-DAD

This protocol provides a general framework. Specific parameters may need to be optimized based on the exact food matrix and available instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from the juice matrix and remove interfering substances.

  • Materials: C18 SPE cartridges, methanol, water (HPLC grade), formic acid.

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Acidify the berry juice sample (e.g., 10 mL) to pH 2-3 with formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove sugars and other polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

2. HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor at a wavelength where this compound shows maximum absorbance (requires determination using a standard).

  • Quantification: Prepare a calibration curve using a certified standard of this compound.

Visualizing the Pathways and Workflows

Formation of Tetrahydroxyanthraquinones from Anthocyanins

formation_pathway Anthocyanin Anthocyanin (e.g., Cyanidin-3-glucoside) Degradation Thermal Processing (Heat, pH) Anthocyanin->Degradation Phloroglucinaldehyde Phloroglucinaldehyde (from A-ring) Degradation->Phloroglucinaldehyde Phenolic_Acid Phenolic Acid (from B-ring) Degradation->Phenolic_Acid Condensation Condensation Phloroglucinaldehyde->Condensation Tetrahydroxyanthraquinone This compound Condensation->Tetrahydroxyanthraquinone biomarker_validation cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical/Application Validation Hypothesis Hypothesis Generation (e.g., Anthocyanin degradation) Candidate_ID Candidate Biomarker Identification (e.g., 1,2,5,6-THA) Hypothesis->Candidate_ID Method_Dev Method Development (HPLC-DAD, LC-MS/MS) Candidate_ID->Method_Dev Method_Val Method Validation (Accuracy, Precision, Linearity) Method_Dev->Method_Val Food_Analysis Analysis in Processed Foods Method_Val->Food_Analysis Correlation Correlation with Processing Conditions Food_Analysis->Correlation Conclusion Conclusion Correlation->Conclusion Validation Decision

References

Performance of 1,2,5,6-Tetrahydroxyanthraquinone as a natural dye compared to other natural pigments.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of sustainable and non-toxic alternatives to synthetic dyes has reignited interest in natural pigments. Among these, anthraquinones, a class of organic compounds known for their vibrant red and orange hues, are prominent. This guide provides a detailed comparison of the performance of 1,2,5,6-Tetrahydroxyanthraquinone, a key colorant found in madder root, against other major classes of natural pigments, namely flavonoids, and indigo dyes. The following analysis is based on experimental data from various studies to offer an objective overview for researchers and professionals in drug development exploring the applications of these natural compounds.

Quantitative Performance Comparison

The efficacy of a natural dye is primarily determined by its color fastness—the resistance of the color to fading or running under various conditions such as washing, exposure to light, and rubbing. The following tables summarize the performance of anthraquinone dyes (represented by Madder), flavonoid dyes (represented by Weld and Onion Peel), and Indigo on wool and cotton fabrics. The data is presented using standard ISO rating scales, where a higher number indicates better fastness.

Table 1: Comparative Color Fastness on Wool Fabric

Natural Dye ClassSpecific Dye SourceMordantWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
Anthraquinone Madder (Rubia tinctorum)Alum4-544-54
Flavonoid Weld (Reseda luteola)Alum44-543-4
Flavonoid Onion Peel (Allium cepa)Alum3-4343
Indigo Indigo (Indigofera tinctoria)None2-352-32

Table 2: Comparative Color Fastness on Cotton Fabric

Natural Dye ClassSpecific Dye SourceMordantWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
Anthraquinone Madder (Rubia tinctorum)Alum + Tannin3-43-443
Flavonoid Onion Peel (Allium cepa)Alum + Tannin32-33-42-3
Indigo Indigo (Indigofera tinctoria)None2421-2

Colorimetric Data (CIELab Values)

The CIELab color space is used to quantify the color of the dyed fabrics. L* represents lightness (0=black, 100=white), a* represents the red-green axis (+a=red, -a=green), and b* represents the yellow-blue axis (+b=yellow, -b=blue).

Table 3: Typical CIELab Values for Natural Dyes on Alum-Mordanted Wool

Natural DyeLab*
Madder55.235.828.4
Weld78.15.265.3
Onion Peel65.715.345.1
Indigo30.5-5.1-25.7

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the objective comparison of dye performance. Below are representative protocols for mordanting and dyeing with the discussed natural pigments.

Protocol 1: Alum Mordanting for Protein Fibers (Wool)
  • Scouring: Wash the wool fibers in a neutral pH soap solution to remove any impurities. Rinse thoroughly with water.

  • Mordant Bath Preparation: Dissolve aluminum potassium sulfate (alum) at 15% weight of fiber (WOF) in hot water. Add this to a larger dye pot with enough lukewarm water to allow the fibers to move freely.

  • Mordanting: Introduce the wet, scoured wool into the mordant bath. Slowly heat the bath to 85-90°C over 45-60 minutes. Maintain this temperature for one hour, stirring gently and periodically.

  • Cooling and Rinsing: Allow the fibers to cool down in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse with lukewarm water.

Protocol 2: Dyeing Wool with Madder (Anthraquinone) Extract
  • Dye Bath Preparation: Prepare a dye bath with madder extract (5-10% WOF for a medium shade) in water. For enhanced red hues, a small amount of calcium carbonate (chalk) can be added.

  • Dyeing: Introduce the wet, mordanted wool into the cool dye bath. Slowly raise the temperature to 80-85°C over one hour. Maintain this temperature for another hour, stirring gently to ensure even dyeing. Avoid boiling, as it can lead to brownish shades.

  • Cooling and Rinsing: Let the wool cool in the dye bath. Remove the wool, rinse with water of a similar temperature until the water runs clear, and then wash with a neutral soap.

Protocol 3: Dyeing Wool with Weld (Flavonoid) Extract
  • Dye Bath Preparation: Create a dye bath by dissolving weld extract (10-15% WOF) in water.

  • Dyeing: Add the wet, mordanted wool to the dye bath. Gradually heat the bath to 80°C and maintain this temperature for one hour, with occasional gentle stirring.

  • Cooling and Rinsing: Allow the wool to cool in the dye bath. Rinse the dyed wool with lukewarm water until the rinse water is clear, followed by a gentle wash with neutral soap.

Protocol 4: Vat Dyeing Cotton with Indigo
  • Vat Preparation: Prepare a stock solution by dissolving natural indigo powder in a small amount of water to make a paste. In a larger container, create an alkaline-reducing solution using an alkali such as calcium hydroxide and a reducing agent like fructose or henna.

  • Dyeing: Add the indigo stock to the reducing vat. The solution should turn a yellowish-green color. Immerse the wet cotton fabric into the vat for 10-20 minutes, ensuring it remains fully submerged.

  • Oxidation: Carefully remove the fabric from the vat, squeezing out excess liquid. Expose the fabric to air. The color will change from yellow-green to blue as the indigo oxidizes.

  • Rinsing: Once the desired shade is achieved (this may require multiple dips), rinse the fabric thoroughly with water to remove any unfixed dye.

Visualizing the Processes

To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.

Experimental_Workflow cluster_anthraquinone_flavonoid Anthraquinone & Flavonoid Dyeing cluster_indigo Indigo Dyeing Scouring Scouring Mordanting Mordanting Scouring->Mordanting Dyeing Dyeing Mordanting->Dyeing Rinsing_Washing Rinsing_Washing Dyeing->Rinsing_Washing Wetting Wetting Vat_Dyeing Vat_Dyeing Wetting->Vat_Dyeing Oxidation Oxidation Vat_Dyeing->Oxidation Rinsing Rinsing Oxidation->Rinsing Mordanting_Mechanism cluster_components Components cluster_interaction Complex Formation Wool Wool Fiber (-COOH, -NH2, -OH groups) Alum Alum Mordant (Al³⁺) Wool->Alum Mordant binds to fiber Complex Dye-Mordant-Fiber Complex (Coordination Bonds) Wool->Complex Alizarin Alizarin (Anthraquinone) (Hydroxyl Groups) Alum->Alizarin Chelation Alum->Complex Alizarin->Complex

Electrochemical comparison of 1,2,5,6-Tetrahydroxyanthraquinone and other anthraquinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed electrochemical comparison of various anthraquinone derivatives, with a focus on the influence of hydroxylation on their redox behavior. While specific experimental data for 1,2,5,6-Tetrahydroxyanthraquinone is not extensively documented in publicly available literature, this guide leverages data from its isomers and other derivatives to provide a comprehensive overview of structure-property relationships within this important class of compounds. The electrochemical properties of anthraquinones are pivotal to their roles in diverse applications, from redox flow batteries to pharmacological agents.

Comparative Electrochemical Data

The redox potentials of anthraquinone derivatives are highly sensitive to the number and position of substituent groups on the aromatic core. Hydroxyl groups, in particular, play a significant role in modulating the electronic properties and, consequently, the electrochemical behavior of these molecules. The following table summarizes the experimentally determined redox potentials for several anthraquinone derivatives.

CompoundRedox Potential (E½) vs. SHEExperimental Conditions
Anthraquinone-0.684 V0.1 M TBAPF6 in DMF, referenced to Fc/Fc+
1,3,5,7-Tetrahydroxyanthraquinone-0.68 VpH 14 aqueous solution
1,4-DihydroxyanthraquinonePositive shift vs. Anthraquinone0.1 M TBAPF6 in DMF, referenced to Fc/Fc+[1]
1,5-DihydroxyanthraquinonePositive shift vs. Anthraquinone0.1 M TBAPF6 in DMF, referenced to Fc/Fc+[1]
1,8-DihydroxyanthraquinonePositive shift vs. Anthraquinone0.1 M TBAPF6 in DMF, referenced to Fc/Fc+[1]
1,2,4-Trihydroxyanthraquinone-0.69 VAqueous media (pH 7.36)[2]
2,6-DihydroxyanthraquinoneNot specifiedUtilized in aqueous organic redox flow batteries, decomposition products can be electrochemically regenerated[3]
1,4,5,8-TetrahydroxyanthraquinoneNot specifiedInvestigated as a cathode material for lithium batteries[4]

Note: Direct comparison of redox potentials should be made with caution due to variations in experimental conditions (e.g., solvent, pH, supporting electrolyte, and reference electrode).

Experimental Protocols

The following is a generalized protocol for the electrochemical analysis of anthraquinone derivatives using cyclic voltammetry (CV), based on common practices reported in the literature.[1][5][6]

Preparation of Solutions
  • Analyte Solution: Prepare a stock solution of the anthraquinone derivative (typically 1-5 mM) in a suitable solvent. For non-aqueous measurements, N,N-dimethylformamide (DMF) or acetonitrile are commonly used.[1] For aqueous measurements, the pH of the solution is a critical parameter and should be controlled with an appropriate buffer system.[2][5]

  • Supporting Electrolyte: Dissolve a supporting electrolyte in the chosen solvent to a concentration of approximately 0.1 M. Tetrabutylammonium hexafluorophosphate (TBAPF6) is a common choice for non-aqueous systems, while potassium chloride (KCl) or various buffers are used for aqueous solutions.[1][6] The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte is the primary species undergoing electrochemical reaction at the electrode surface.

  • Degassing: Before the experiment, purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Electrochemical Cell Setup

A standard three-electrode cell configuration is used for cyclic voltammetry:

  • Working Electrode: A glassy carbon electrode is a common choice for studying organic redox processes.[7] The electrode surface should be polished with alumina slurry and rinsed thoroughly with the solvent before each experiment to ensure a clean and reproducible surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a standard calomel electrode (SCE) is typically used. For non-aqueous solvents, a quasi-reference electrode, such as a silver wire, may be employed, and its potential should be calibrated against a known standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.[1]

  • Counter (Auxiliary) Electrode: A platinum wire or mesh is commonly used as the counter electrode.

Cyclic Voltammetry Measurement
  • Immerse the three electrodes in the deoxygenated analyte solution.

  • Connect the electrodes to a potentiostat.

  • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A typical scan rate for initial investigations is 100 mV/s.[7]

  • Initiate the potential sweep and record the resulting current.

  • Perform multiple cycles to check for reproducibility and to observe any changes that might indicate electrode fouling or decomposition of the analyte.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow prep Solution Preparation (Analyte + Supporting Electrolyte) degas Degassing (Purge with N2/Ar) prep->degas cell Assemble 3-Electrode Cell (WE, RE, CE) degas->cell connect Connect to Potentiostat cell->connect params Set CV Parameters (Potential Range, Scan Rate) connect->params run Run Experiment params->run analyze Data Analysis (Identify Redox Peaks) run->analyze report Report E½ vs. Reference analyze->report

Caption: A typical workflow for performing cyclic voltammetry on anthraquinone derivatives.

Redox Mechanism of Anthraquinones

redox_mechanism AQ Anthraquinone (AQ) AQ_radical Semiquinone Radical (AQ•-) AQ->AQ_radical + e- AQ_radical->AQ - e- AQ_dianion Dianion (AQ2-) AQ_radical->AQ_dianion + e- AQ_dianion->AQ_radical - e-

Caption: The two-step, single-electron reduction of a generic anthraquinone.

References

A Comparative Analysis of the Cytotoxic Effects of 1,2,5,6-Tetrahydroxyanthraquinone and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the cytotoxic potential of the naturally derived compound 1,2,5,6-Tetrahydroxyanthraquinone and the established chemotherapeutic agent doxorubicin reveals distinct profiles in their effects on cancer cell lines. While doxorubicin exhibits broad and potent cytotoxic activity across a range of cancers, specific quantitative data for this compound remains limited in publicly available research. This guide provides a comparative overview based on available data for doxorubicin and other relevant anthraquinone derivatives, alongside detailed experimental protocols and an exploration of their underlying mechanisms of action.

Executive Summary

This guide synthesizes available data to compare the cytotoxic effects of this compound and doxorubicin. Doxorubicin is a well-characterized anthracycline antibiotic with proven efficacy in cancer treatment, primarily acting through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis. Anthraquinones, a class of compounds to which this compound belongs, are known for their potential as anticancer agents, often acting as enzyme inhibitors and inducing apoptosis. However, a direct comparison is challenging due to the lack of specific IC50 values for this compound in the scientific literature. This report presents available cytotoxicity data for doxorubicin and other anthraquinone derivatives to provide a contextual comparison.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and various anthraquinone derivatives against several human cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of Doxorubicin on Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer0.34 - 2.9
A549Lung Cancer> 20
MCF-7Breast Cancer0.1 - 2.5
HepG2Liver Cancer12.2
Huh7Liver Cancer> 20
UMUC-3Bladder Cancer5.1
TCCSUPBladder Cancer12.6
BFTC-905Bladder Cancer2.3
M21Skin Melanoma2.8

Table 2: IC50 Values of Various Anthraquinone Derivatives on Cancer Cell Lines

Anthraquinone DerivativeCancer Cell LineCell TypeIC50 (µM)
Data for this compound not available in reviewed literature.
XanthopurpurinMDA-MB-231Breast Cancer14.65 ± 1.45
Lucidin-ω-methyl etherMDA-MB-231Breast Cancer13.03 ± 0.33
Compound 4 (an anthraquinone derivative)PC3Prostate Cancer4.65
EmodinPC3Prostate Cancer30
1,4-AnthraquinoneL1210Leukemia0.025 (viability at day 2)

Experimental Protocols

The following section details the general methodologies used to determine the cytotoxic effects of chemical compounds on cancer cell lines.

Cell Culture and Maintenance

Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Prepare Compound Dilutions seeding->compound_prep treatment Treat Cells with Compounds seeding->treatment compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_processing Calculate Cell Viability read_absorbance->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

Doxorubicin-Induced Apoptosis

Doxorubicin is known to induce apoptosis in cancer cells through multiple signaling pathways. One key mechanism involves the activation of the Notch signaling pathway. Doxorubicin treatment can increase the expression of Notch pathway components, leading to the activation of the downstream target HES1. HES1, in turn, can activate PARP1 and regulate the subcellular localization of AIF (Apoptosis-Inducing Factor), ultimately mediating the apoptotic response.

doxorubicin_pathway Doxorubicin Doxorubicin Notch_Pathway Notch Signaling Pathway Doxorubicin->Notch_Pathway activates HES1 HES1 Activation Notch_Pathway->HES1 PARP1 PARP1 Activation HES1->PARP1 AIF AIF Regulation HES1->AIF Apoptosis Apoptosis PARP1->Apoptosis AIF->Apoptosis

Simplified signaling pathway of doxorubicin-induced apoptosis.

Postulated Mechanism of Action for this compound

While specific signaling pathways for this compound are not well-documented, many anthraquinone derivatives are known to exert their anticancer effects through the inhibition of key cellular enzymes and the induction of apoptosis. One potential target is Protein Kinase CK2, an enzyme involved in cell proliferation and survival. By inhibiting such kinases, anthraquinones can disrupt cellular signaling cascades that are critical for cancer cell growth, ultimately leading to apoptosis. The induction of apoptosis by anthraquinones often involves the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases.

anthraquinone_pathway Anthraquinone This compound (Postulated) Enzyme_Inhibition Enzyme Inhibition (e.g., Protein Kinase CK2) Anthraquinone->Enzyme_Inhibition inhibits Signaling_Disruption Disruption of Pro-survival Signaling Pathways Enzyme_Inhibition->Signaling_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Signaling_Disruption->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Postulated signaling pathway for anthraquinone-induced apoptosis.

Conclusion

A Comparative Analysis of the Antiviral Efficacy of Anthraquinones and Standard Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the antiviral activity of naturally occurring anthraquinones and their derivatives against established antiviral compounds. While extensive data on 1,2,5,6-Tetrahydroxyanthraquinone is limited in the current body of literature, this document will focus on structurally similar and well-researched anthraquinones such as emodin, hypericin, and others. The performance of these compounds is benchmarked against widely used antiviral drugs—Oseltamivir for Influenza, Acyclovir for Herpes Simplex Virus (HSV), and Zidovudine for Human Immunodeficiency Virus (HIV)—to provide a clear context for their potential efficacy.

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and the underlying mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for a 50% reduction in a specific viral effect, such as replication or infectivity. A lower value indicates higher potency. The table below summarizes the reported antiviral activities of selected anthraquinones against various viruses and compares them with standard antiviral drugs.

CompoundVirus TargetAssay TypeEC50 / IC50 ValueReference CompoundEC50 / IC50 of Ref.
Hypericin Herpes Simplex Virus Type 1 (HSV-1)Virus Yield Reduction0.7 µM (IC90)Acyclovir3 µM (IC90)
Hypericin Vesicular Stomatitis Virus (VSV)Pre-infection Incubation< 1 µg/ml--
Emodin Human Cytomegalovirus (HCMV)Plaque Reduction0.5 µg/ml (EC50)GanciclovirNot specified
Quinalizarin Human Cytomegalovirus (HCMV, AD-169)Not specifiedNot specified--
Rhein Human Cytomegalovirus (HCMV, AD-169)Not specifiedNot specified--
Anthraquinone-2-Carboxylic Acid (A2CA) Influenza A (H1N1, PR/8)Not specifiedNot specifiedOseltamivir AcidNot specified
(13Q) - A Hydroxyanthraquinone Hepatitis C Virus (HCV) NS3 HelicaseHelicase Activity Assay6 µM (IC50)--

Note: Data for this compound is not available in the provided search results. The table reflects data on related anthraquinone compounds. Direct comparison of IC50/EC50 values should be approached with caution as experimental conditions can vary between studies.

Mechanisms of Action & Signaling Pathways

Understanding how antiviral compounds inhibit viral replication is crucial for drug development. The mechanisms for well-established antivirals are often highly specific, while the mechanisms for many natural compounds are still under investigation.

Established Antiviral Compounds

1. Oseltamivir (Neuraminidase Inhibitor): Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[1] Its mechanism is to competitively inhibit the neuraminidase enzyme found on the surface of influenza A and B viruses.[2][3] This enzyme is critical for the release of newly formed virus particles from infected host cells.[4][5] By blocking neuraminidase, oseltamivir prevents the spread of the virus to new cells.[6]

G cluster_virus Influenza Virus Life Cycle cluster_drug Mechanism of Oseltamivir Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Budding New Virion Budding HostCell->Budding Replication Release Virion Release Budding->Release Neuraminidase Activity Spread Infection Spread Release->Spread Oseltamivir Oseltamivir Neuraminidase Neuraminidase Enzyme Oseltamivir->Neuraminidase Inhibits

Mechanism of Oseltamivir action on Influenza virus release.

2. Acyclovir (DNA Polymerase Inhibitor): Acyclovir is a synthetic nucleoside analog that mimics guanosine.[7] It is selectively converted into its active triphosphate form (acyclo-GTP) by a viral enzyme, thymidine kinase, which is present only in cells infected with herpesviruses like HSV.[8][9] Acyclo-GTP then acts in two ways: it competitively inhibits the viral DNA polymerase, and it gets incorporated into the growing viral DNA chain, causing termination of DNA synthesis.[7][10] This high specificity for viral enzymes results in extremely low toxicity to uninfected host cells.[8]

G cluster_activation Acyclovir Activation in Infected Cell cluster_inhibition Inhibition of Viral DNA Synthesis ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Phosphorylation ACV_TP Acyclovir Triphosphate (Active Form) ACV_MP->ACV_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits DNA_Elongation Viral DNA Elongation ACV_TP->DNA_Elongation Incorporates & Terminates Viral_TK Viral Thymidine Kinase Viral_TK->ACV Host_Kinases Host Cell Kinases Host_Kinases->ACV_MP Viral_DNA_Polymerase->DNA_Elongation Chain_Termination Chain Termination

Activation and inhibitory pathway of Acyclovir.

3. Zidovudine (Reverse Transcriptase Inhibitor): Zidovudine (AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[11][12] It is used to treat HIV. Inside the host cell, cellular enzymes convert Zidovudine into its active 5'-triphosphate form.[12][13] This active metabolite inhibits the HIV reverse transcriptase enzyme, which is essential for converting viral RNA into DNA.[11][12] It competes with natural nucleosides and, upon incorporation into the viral DNA strand, terminates the chain because it lacks the 3'-OH group necessary for further elongation.[11]

G cluster_hiv HIV Replication Cycle cluster_drug Mechanism of Zidovudine (AZT) Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration RT Reverse Transcriptase RT->Viral_RNA AZT Zidovudine (AZT) AZT_TP AZT Triphosphate (Active Form) AZT->AZT_TP Phosphorylation AZT_TP->Viral_DNA Causes Chain Termination AZT_TP->RT Competitively Inhibits Host_Kinases Host Cell Kinases Host_Kinases->AZT

Mechanism of Zidovudine (AZT) in HIV replication.
Proposed Mechanisms for Anthraquinones

The antiviral mechanisms of anthraquinones are diverse and appear to target various stages of the viral life cycle. Research suggests that their activity may be related to the number and position of phenolic hydroxyl groups in their structures.[14] Some proposed mechanisms include:

  • Inhibition of Viral Enzymes: Certain hydroxyanthraquinones have been shown to inhibit the Hepatitis C Virus (HCV) NS3 helicase, an enzyme essential for viral replication.[14] Others, like Anthraquinone-2-Carboxylic Acid, are suggested to target the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[15]

  • Virucidal Activity: Some anthraquinones, such as hypericin, exhibit direct virucidal activity, meaning they can inactivate virus particles before they infect a host cell.[16]

Experimental Protocols & Workflows

Standardized in vitro assays are used to quantify the antiviral activity of compounds. The three most common methods are the Plaque Reduction Assay, the Tissue Culture Infectious Dose (TCID50) Assay, and the Virus Yield Reduction Assay.

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer. It is a gold standard for determining antiviral efficacy.[17]

Detailed Methodology:

  • Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates until confluent.[18]

  • Compound Treatment & Infection: The cells are treated with serial dilutions of the test compound. Subsequently, a known concentration of the virus (designed to produce a countable number of plaques) is added to the cell monolayer.[18]

  • Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid medium (e.g., agarose or methylcellulose). This overlay restricts the spread of progeny virus, ensuring that new infections are localized, thus forming distinct plaques.[19][20]

  • Plaque Visualization and Counting: After a suitable incubation period (days to weeks), the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed.[18]

  • Calculation: The number of plaques in compound-treated wells is compared to the number in untreated control wells. The EC50 or IC50 is calculated as the compound concentration that reduces the plaque count by 50%.[18]

G A 1. Seed Cells in Plate B 2. Add Serial Dilutions of Compound A->B C 3. Infect with Virus B->C D 4. Add Semi-Solid Overlay C->D E 5. Incubate to Allow Plaque Formation D->E F 6. Fix, Stain, and Count Plaques E->F G 7. Calculate EC50/IC50 F->G

Workflow for a standard Plaque Reduction Assay.
Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution method used to determine the viral titer, especially for viruses that do not form plaques but do cause a visible cytopathic effect (CPE).[21][22] It quantifies the amount of virus required to infect 50% of the inoculated cell cultures.[23]

Detailed Methodology:

  • Cell Seeding: Host cells are seeded into a 96-well microplate and allowed to grow to confluency.[23][24]

  • Serial Dilution: The virus stock is serially diluted (typically 10-fold).[21]

  • Infection: A fixed volume of each virus dilution is added to multiple wells (replicates) of the cell plate. Control wells receive no virus.[23]

  • Incubation and Observation: The plate is incubated for a period sufficient for the virus to replicate and cause CPE (e.g., cell rounding, detachment). This can range from several days to over a week.[21]

  • Scoring: Each well is scored as either positive or negative for CPE at each dilution.

  • Calculation: A statistical method, such as the Reed-Muench or Spearman-Kärber formula, is used to calculate the dilution at which 50% of the wells are infected. This value is the TCID50 titer.[23]

G A 1. Seed Cells in 96-Well Plate B 2. Prepare Serial Dilutions of Virus A->B C 3. Add Dilutions to Replicate Wells B->C D 4. Incubate for Cytopathic Effect (CPE) C->D E 5. Score Each Well as Infected (+) or Not (-) D->E F 6. Calculate 50% Endpoint (Reed-Muench Method) E->F G 7. Determine TCID50 Titer F->G

Workflow for a TCID50 Endpoint Dilution Assay.
Virus Yield Reduction Assay

This assay directly measures the production of new infectious virus particles from infected cells in the presence of an antiviral compound. It is considered a powerful technique for quantifying the inhibition of viral replication.[25][26]

Detailed Methodology:

  • Infection and Treatment: A confluent monolayer of cells is infected with a known multiplicity of infection (MOI), typically high enough to infect nearly all cells. Simultaneously or after infection, the cells are treated with different concentrations of the test compound.[18][27]

  • Incubation: The cultures are incubated for one full replication cycle of the virus.[26]

  • Virus Harvest: After incubation, the supernatant and/or the cells are harvested. The cells are often subjected to freeze-thaw cycles to release all intracellular virions.[18]

  • Titration of Progeny Virus: The harvested virus from each compound concentration is serially diluted. The amount of infectious virus in the harvest (the "yield") is then quantified using a separate titration method, such as a plaque assay or a TCID50 assay.[25][28]

  • Calculation: The viral titer from treated cultures is compared to that from untreated controls to determine the percent reduction in virus yield. The concentration of the compound that reduces the virus yield by 50% (or 90%, 99%) is then calculated.[18]

G A 1. Infect Cell Monolayer with Virus (High MOI) B 2. Add Different Concentrations of Test Compound A->B C 3. Incubate for One Viral Replication Cycle B->C D 4. Harvest Progeny Virus (Supernatant & Cells) C->D E 5. Quantify Virus Yield (via Plaque or TCID50 Assay) D->E F 6. Compare Yield to Control to Determine % Reduction E->F G 7. Calculate Inhibitory Concentration (e.g., IC50) F->G

Workflow for a Virus Yield Reduction Assay.

References

Unraveling the Biological Activities of Tetrahydroxyanthraquinone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The subtle placement of hydroxyl groups on an anthraquinone core dramatically influences the biological activity of its tetrahydroxy isomers. This guide provides a comparative analysis of the structure-activity relationships of prominent tetrahydroxyanthraquinones, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

This comparative guide delves into the structure-activity relationships of four key tetrahydroxyanthraquinone isomers: 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin), 1,4,5,8-tetrahydroxyanthraquinone, 1,2,3,4-tetrahydroxyanthraquinone (Alizarine Bordeaux), and 1,2,5,6-tetrahydroxyanthraquinone. The position of the four hydroxyl groups on the anthraquinone scaffold dictates their interaction with biological targets, leading to a diverse range of activities, from potent enzyme inhibition to promising antiviral and anticancer properties.

Comparative Biological Activities

The biological activities of tetrahydroxyanthraquinone isomers are profoundly influenced by the specific arrangement of their hydroxyl substituents. This is most evident in their differential enzyme inhibition and cytotoxic effects.

Enzyme Inhibition: A Tale of Two Isomers

A prime example of this structure-activity relationship is the potent and selective inhibition of protein kinase CK2 by 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin) .[1] CK2 is a crucial enzyme involved in cell growth and proliferation, making it an attractive target for cancer therapy. Quinalizarin exhibits a half-maximal inhibitory concentration (IC50) of 110 nM and a dissociation constant (Ki) of approximately 50-60 nM against CK2.[1] This high affinity is attributed to the specific arrangement of its hydroxyl groups, which allows for optimal binding within the ATP-binding pocket of the enzyme.

In contrast, while other isomers like 1,4,5,8-tetrahydroxyanthraquinone have been investigated for various biological activities, their potency against CK2 is significantly lower, underscoring the critical role of the 1,2,5,8-hydroxylation pattern for CK2 inhibition.

IsomerTarget EnzymeIC50 / KiReference
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)Protein Kinase CK2IC50: 110 nM, Ki: ~50-60 nM[1]
1,4,5,8-TetrahydroxyanthraquinoneNot reported for CK2-
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux)Not reported for CK2-
This compoundNot reported for CK2-

Table 1: Comparative Enzyme Inhibition of Tetrahydroxyanthraquinone Isomers. This table highlights the potent and specific inhibition of Protein Kinase CK2 by Quinalizarin, with a notable lack of comparable data for other isomers against the same target.

Cytotoxic and Antiviral Potential

The anticancer and antiviral activities of these isomers also appear to be dictated by their substitution patterns. 1,4,5,8-Tetrahydroxyanthraquinone has been a focus of research for its potential as an antiviral agent and its derivatives have shown cytotoxic properties against various cancer cell lines.[2][3] The symmetrical arrangement of its hydroxyl groups is believed to play a role in its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme vital for DNA replication.[3]

While comprehensive comparative cytotoxicity data for all four isomers against a single cell line is limited, the available information suggests that the positioning of the hydroxyl groups influences the mechanism and potency of their anticancer effects. For instance, derivatives of 1,4,5,8-tetrahydroxyanthraquinone have been synthesized to enhance their therapeutic properties.[3]

Structure-Activity Relationship: A Visual Representation

The logical relationship between the isomeric structures and their primary biological activities can be visualized as follows:

SAR cluster_isomers Tetrahydroxyanthraquinone Isomers cluster_activities Primary Biological Activities 1,2,5,8-THAQ 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) CK2_Inhibition Potent Protein Kinase CK2 Inhibition 1,2,5,8-THAQ->CK2_Inhibition Highly Specific 1,4,5,8-THAQ 1,4,5,8-Tetrahydroxyanthraquinone Antiviral Antiviral Activity 1,4,5,8-THAQ->Antiviral Anticancer Anticancer Activity (Cytotoxicity) 1,4,5,8-THAQ->Anticancer 1,2,3,4-THAQ 1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux) Other Other Applications 1,2,3,4-THAQ->Other e.g., Dyes 1,2,5,6-THAQ This compound 1,2,5,6-THAQ->Other e.g., Enzyme Inhibition (General)

Caption: Structure-activity relationship of tetrahydroxyanthraquinone isomers.

Experimental Methodologies

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.

Protein Kinase CK2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against protein kinase CK2.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate by CK2. The amount of incorporated radioactivity is proportional to the enzyme activity.

Materials:

  • Recombinant human protein kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (tetrahydroxyanthraquinone isomers) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphoric acid solution

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CK2 enzyme, and the peptide substrate.

  • Add the test compound at various concentrations (typically in a serial dilution). A control with DMSO alone is included.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for CK2 Inhibition Assay:

CK2_Assay A Prepare Reaction Mixture (Buffer, CK2, Substrate) B Add Test Compound (or DMSO control) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction (Spot on P81 paper) D->E F Wash to Remove Unincorporated ATP E->F G Measure Radioactivity F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the Protein Kinase CK2 inhibition assay.

Antiviral Activity Assay (General Plaque Reduction Assay)

Objective: To determine the in vitro antiviral activity of a compound against a specific virus.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable solvent

  • Overlay medium (containing, for example, carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and infect them with a known amount of virus in the presence of the test compound dilutions or a control (medium with solvent).

  • After an adsorption period (e.g., 1 hour), remove the virus inoculum and add the overlay medium containing the corresponding concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells and stain them with a staining solution (e.g., crystal violet). The viable cells will be stained, while the plaques will appear as clear zones.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The structure-activity relationship of tetrahydroxyanthraquinone isomers is a compelling area of study with significant implications for drug discovery. The distinct biological profiles of isomers like 1,2,5,8-tetrahydroxyanthraquinone (Quinalizarin) and 1,4,5,8-tetrahydroxyanthraquinone highlight the profound impact of hydroxyl group positioning on molecular interactions with biological targets. While Quinalizarin stands out as a potent and selective inhibitor of protein kinase CK2, further comparative studies are warranted to fully elucidate the therapeutic potential of other isomers and to guide the rational design of novel anthraquinone-based drugs with enhanced efficacy and selectivity.

References

Benchmarking the stability of 1,2,5,6-Tetrahydroxyanthraquinone against synthetic food colorants

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of food science and drug development, the demand for stable and reliable coloring agents is paramount. While synthetic colorants have long dominated the market due to their vibrancy and resilience, interest in naturally derived or novel compounds is on the rise. This guide provides a comparative benchmark of the stability of 1,2,5,6-Tetrahydroxyanthraquinone against three widely used synthetic food colorants: Allura Red AC, Tartrazine, and Sunset Yellow FCF. The following analysis is based on available data and established experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance under various stress conditions.

Comparative Stability Data

The stability of a colorant is a critical factor in its application, influencing the shelf-life and visual appeal of the final product. The following table summarizes the known stability profiles of this compound and the selected synthetic food colorants when exposed to light, heat, and varying pH levels. It is important to note that while extensive data exists for the synthetic colorants, specific food-application stability data for this compound is limited, and its profile is largely inferred from the general behavior of anthraquinone derivatives.

ColorantLight StabilityThermal StabilitypH Stability
This compound Data not available. Anthraquinones are generally known for good light stability.Data not available. Anthraquinones typically exhibit moderate to good thermal stability.Stability is expected to be pH-dependent, though specific ranges for color stability in food matrices are not well-documented.[1]
Allura Red AC (Red 40) Very good stability.[2][3] Chemically stable when used in foods and not sensitive to light.[4]Good stability.[2] Stable up to >300 °C.[2]Good stability in the pH range of 3 to 8 with no significant change.[2][3]
Tartrazine (Yellow 5) Good stability.[5]Thermally stable up to 200 °C in air and 300 °C in an inert environment.[6][7]Good stability in the pH range of 3 to 8 with no significant change.[5]
Sunset Yellow FCF (Yellow 6) Light-resistant.Thermally stable up to 330 °C.[8]pH-dependent maximum absorption, with stability in acidic and neutral solutions.[9]

Experimental Protocols

To ensure a standardized and reproducible assessment of colorant stability, the following detailed experimental protocols are recommended. These methodologies are based on common practices in the food industry for evaluating the impact of light, heat, and pH on coloring agents.

Light Stability Testing

Objective: To assess the degradation of the colorant upon exposure to a controlled light source.

Methodology:

  • Solution Preparation: Prepare a 0.01% (w/v) aqueous solution of the colorant in deionized water.

  • Sample Exposure: Transfer 10 mL of the solution into a clear, sealed borosilicate glass vial. Place the vial in a photostability chamber equipped with a xenon arc lamp, simulating natural sunlight.

  • Control: Prepare an identical sample and wrap the vial in aluminum foil to serve as a dark control.

  • Irradiation: Expose the samples to a consistent light intensity (e.g., 1.2 W/m²/nm at 420 nm) at a constant temperature (e.g., 25°C).

  • Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. Measure the absorbance at the colorant's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Interpretation: Calculate the percentage of color loss over time relative to the initial absorbance and the dark control.

Thermal Stability Testing

Objective: To evaluate the colorant's stability when subjected to elevated temperatures.

Methodology:

  • Solution Preparation: Prepare a 0.01% (w/v) aqueous solution of the colorant in deionized water.

  • Sample Incubation: Dispense 5 mL of the solution into multiple sealed, airtight glass tubes.

  • Temperature Conditions: Place the tubes in a temperature-controlled water bath or oven at various temperatures relevant to food processing (e.g., 60°C, 80°C, 100°C, and 121°C for pasteurization and sterilization simulation).

  • Control: Keep a set of tubes at room temperature (25°C) as a control.

  • Analysis: After specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove a tube from each temperature condition and rapidly cool it to room temperature. Measure the absorbance at the colorant's λmax using a UV-Vis spectrophotometer.

  • Data Interpretation: Determine the rate of degradation at each temperature. This can be used to calculate degradation kinetics, such as the activation energy (Ea).[10]

pH Stability Testing

Objective: To determine the effect of pH on the color and stability of the colorant.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Solution Preparation: Prepare a 0.01% (w/v) stock solution of the colorant in deionized water. Add a small, fixed amount of the stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Store the buffered solutions in sealed containers at a constant temperature (e.g., 25°C) and protected from light.

  • Analysis: Immediately after preparation and at set time intervals (e.g., 0, 1, 24, 48, 168 hours), measure the UV-Vis spectrum (200-800 nm) of each solution to identify any changes in λmax or absorbance intensity.

  • Data Interpretation: Plot absorbance versus pH and absorbance versus time for each pH value to determine the pH range of color stability and identify any color shifts or degradation.

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and the logical connections in stability assessment, the following diagrams are provided in DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_results Results Colorant Colorant Stock Solution Aqueous Solution (0.01%) Colorant->Solution Light Light Stability Solution->Light Expose to Xenon Lamp Heat Thermal Stability Solution->Heat Incubate at High Temp PH pH Stability Solution->PH Mix with Buffers Spectro UV-Vis Spectrophotometry Light->Spectro Heat->Spectro PH->Spectro Degradation Degradation Kinetics Spectro->Degradation ColorShift Color Shift Profile Spectro->ColorShift StabilityProfile Overall Stability Profile Degradation->StabilityProfile ColorShift->StabilityProfile

Caption: Experimental workflow for colorant stability testing.

StabilityComparison Stability Colorant Stability THA This compound Stability->THA AR Allura Red AC Stability->AR TA Tartrazine Stability->TA SY Sunset Yellow FCF Stability->SY Light Light Stability Light->Stability Heat Thermal Stability Heat->Stability PH pH Stability PH->Stability

Caption: Logical relationship of stability attributes and colorants.

References

Safety Operating Guide

Safe Disposal of 1,2,5,6-Tetrahydroxyanthraquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Essential Safety Information

Before handling 1,2,5,6-Tetrahydroxyanthraquinone, it is crucial to be aware of its potential hazards and the necessary safety precautions. The information below is extrapolated from data on similar anthraquinone compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[1]

Emergency First Aid Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

II. Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₄H₈O₆
Molecular Weight 272.21 g/mol [2]
Appearance Solid (form may vary)
Melting Point 340 °C[3]
Boiling Point 481.5 °C at 760 mmHg[3]
Flash Point 259.1 °C[3]
Solubility Soluble in ethanol.[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate if possible.

Step 2: Waste Collection and Storage

  • Containers: Use a dedicated, properly labeled, and sealed container for collecting this compound waste. The container should be compatible with the chemical.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation area.

Step 3: Spill and Contamination Management

  • Spill Response: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all contaminated materials as hazardous waste.

  • Reporting: Report any significant spills to your institution's EHS office.

Step 4: Final Disposal

  • Contact EHS: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable federal, state, and local regulations. Waste material must be disposed of in accordance with national and local regulations.[2]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Identify Waste Containing This compound B Segregate from Other Waste Streams A->B C Use Labeled, Sealed Waste Container D Store in Designated Hazardous Waste Area C->D I Contact Institutional EHS or Licensed Contractor D->I E Wear Appropriate PPE F Contain Spill with Inert Absorbent E->F G Decontaminate Area F->G H Collect Contaminated Materials as Waste G->H J Complete Disposal Documentation I->J K Ensure Regulatory Compliance J->K end Disposal Complete K->end start Start Disposal Process start->A

References

Essential Safety and Operational Guide for 1,2,5,6-Tetrahydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2,5,6-Tetrahydroxyanthraquinone.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 632-77-9[1]
Molecular Formula C₁₄H₈O₆[1]
Molecular Weight 272.21 g/mol [1][2]
Melting Point 340 °C[1]
Boiling Point 481.5 °C at 760 mmHg[1]
Flash Point 259.1 °C[1]
Density 1.781 g/cm³[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure.

Recommended PPE for Handling this compound
Protection TypeRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3]ANSI Z87.1[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]Consult manufacturer's data for chemical compatibility.
Body Protection Laboratory coat or chemical-resistant coveralls.[4]Ensure full coverage.
Respiratory Protection Required when dusts are generated. A particulate filter respirator (e.g., P2 or N95) is recommended.[6][7]Follow standards such as DIN EN 143.[6]

Always inspect PPE before use and ensure it is clean and in good condition. Contaminated clothing should be removed immediately and laundered separately from other items.[4][8]

Operational and Handling Plan

Safe handling practices are essential to prevent accidental exposure and contamination.

Step-by-Step Handling Procedure
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[1][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Keep the container tightly closed when not in use.[1][6]

  • Handling:

    • Avoid contact with skin and eyes.[1][6]

    • Avoid the formation and inhalation of dust.[1][6]

    • Use non-sparking tools if there is a risk of electrostatic discharge.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

    • Segregate from incompatible materials such as strong oxidizing agents.[9]

    • Store away from foodstuffs and beverages.[7]

Logical Workflow for Safe Handling

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure handling Handling storage Storage handling->storage After Use spill Spill Response handling->spill If Spill Occurs decon Decontamination handling->decon Post-Handling disposal Waste Disposal storage->disposal For Expired/Unused Chemical spill->disposal Collect Waste ppe->handling During decon->disposal Dispose of Contaminated Items

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][10]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water.[6][10] If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most.[6][8] Consult a physician immediately.
Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.[6]

  • Assess the Spill: Determine the extent and nature of the spill. For major spills, contact your institution's EHS team.

  • Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined above.

  • Contain and Clean:

    • For solid spills, carefully scoop or sweep the material to avoid generating dust.[3][11] A HEPA-filter vacuum can also be used.

    • Place the spilled material into a labeled, sealable container for hazardous waste.[3][11]

    • Clean the spill area with a wet cloth or absorbent pads, then decontaminate the surface.[11]

  • Dispose of Waste: All contaminated materials (scoops, pads, gloves, etc.) must be disposed of as hazardous waste.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, compatible, and tightly sealed container. The label should read "HAZARDOUS WASTE" and include the chemical name.[12]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, segregated by compatibility.[12]

  • Disposal Procedure: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal service.[13] Do not dispose of this chemical down the drain or in regular trash.[6]

Experimental Context

While specific experimental protocols for this compound were not found, its isomers are actively researched for various applications. For instance, 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) is known as a protein kinase CK2 inhibitor, and other isomers are investigated as potential antiviral agents or for use in aqueous redox flow batteries.[14] This suggests that this compound may be used in similar research contexts, such as in materials science or as a biologically active compound. Any experimental use should be preceded by a thorough risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,5,6-Tetrahydroxyanthraquinone
Reactant of Route 2
Reactant of Route 2
1,2,5,6-Tetrahydroxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.